inS3-54A18
Description
Properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHWQIPPIXOVRK-JXAWBTAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of inS3-54A18
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
inS3-54A18 is a potent, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently found to be constitutively activated in a wide range of human cancers.[1][2] Unlike many inhibitors that target the STAT3 SH2 domain, this compound employs a distinct mechanism by directly targeting the DNA-Binding Domain (DBD) of STAT3.[1][3][4] This interaction allosterically inhibits the ability of activated STAT3 dimers to bind to their consensus DNA sequences in the nucleus, thereby repressing the transcription of downstream target genes involved in cell proliferation, survival, migration, and invasion.[3][5][6] Preclinical studies in cellular and animal models have demonstrated its efficacy in suppressing tumor growth and metastasis, identifying this compound as a promising candidate for further therapeutic development.[1][5][7]
Core Mechanism of Action: Targeting the STAT3 DNA-Binding Domain
The canonical STAT3 signaling pathway is initiated by cytokines and growth factors, such as Interleukin-6 (IL-6).[4][6] This leads to the activation of associated kinases like Janus kinases (JAKs), which then phosphorylate STAT3 on a critical tyrosine residue (Tyr705).[5][6] This phosphorylation event induces a conformational change, leading to the formation of STAT3 homodimers via reciprocal SH2 domain interactions.[6][8] These activated dimers then translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating transcription.[6]
This compound intervenes at the final step of this cascade. It directly binds to the DNA-Binding Domain (DBD) of STAT3.[1][3] This action physically obstructs the interaction between the STAT3 dimer and its target DNA sequences.[1][3] A key characteristic of this compound's mechanism is its specificity; it does not prevent the upstream activation steps, such as the constitutive or IL-6-induced phosphorylation of STAT3 at Tyr705.[5][7] By selectively inhibiting DNA binding, this compound effectively suppresses the expression of critical STAT3 target genes, including the anti-apoptotic protein survivin, leading to reduced cancer cell migration, invasion, and the induction of apoptosis.[5][7][9]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro and in vivo assays. The data highlights a discrepancy between cell-free and cell-based assays, suggesting potential additional mechanisms or cellular factors influencing its activity.[10][11]
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Cell-Free Assays | ||||
| Fluorescence Polarization (FP) | STAT3:DNA Interaction | IC₅₀ | 126 ± 39.7 µM | [10][12] |
| Protein Electrophoretic Mobility Shift Assay (PEMSA) | STAT3:DNA Interaction | IC₅₀ | ~165 µM | [10][11] |
| Cell-Based Assays | ||||
| STAT3 Luciferase Reporter | MDA-MB-231 Cells | IC₅₀ | ~11 µM | [10][11] |
| STAT3 Activity Reporter | MDA-MB-231 Cells | Inhibition | Active at 20 µM | [9] |
| Wound Healing Assay (Migration) | A549 Cells | % Healing Reduction | 36% at 5 µM; 53% at 10 µM | [5][7] |
| Wound Healing Assay (Migration) | MDA-MB-231 Cells | % Healing Reduction | 24% at 5 µM; 61% at 10 µM | [5][7] |
| In Vivo Assay | ||||
| Mouse Xenograft Model | A549 Tumor Cells | Efficacy | Tumor growth inhibition | [5][7][9] |
| Dosing | 200 mg/kg (oral) | [5][7][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on published studies of this compound.
In Vivo A549 Mouse Xenograft Model
This protocol assesses the in vivo efficacy of this compound on tumor growth.[5]
-
Cell Preparation: A549 human non-small cell lung cancer cells are cultured and harvested. A suspension of 5 x 10⁶ cells is prepared in an appropriate medium.[5]
-
Animal Model: 5-6 week old male NOD/SCID mice are used.[5]
-
Tumor Implantation: The A549 cell suspension is injected subcutaneously into the flanks of the mice.[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a volume of approximately 50.0 mm³. Mice are then randomized into a vehicle control group and a treatment group (n=6 per group).[5]
-
Treatment: The treatment group receives this compound at a dose of 200 mg/kg via oral gavage, administered 2-3 times per week for 4 weeks. The control group receives the vehicle on the same schedule.[5]
-
Monitoring: Tumor volume and animal well-being are monitored throughout the study.
Fluorescence Polarization (FP) Assay
This high-throughput assay is designed to identify and characterize inhibitors of the STAT3-DNA interaction.[12][13]
-
Reagent Preparation:
-
A truncated STAT3 protein construct (residues 127-688), which includes the DBD, is expressed and purified.[13]
-
A DNA oligonucleotide probe corresponding to a STAT3 consensus binding site is synthesized and conjugated with a fluorophore (e.g., Bodipy).[13]
-
Test compounds, including this compound, are dissolved in DMSO to create stock solutions.[12]
-
-
Assay Execution:
-
The STAT3 protein and the fluorescent DNA probe are incubated together in a multi-well plate to allow for binding equilibrium to be reached.
-
Test compounds at various concentrations are added to the wells.
-
The plate is incubated for a set period (e.g., 24 hours) to allow for inhibitor interaction.[10][12]
-
-
Data Acquisition: The fluorescence polarization of each well is measured using a plate reader. A decrease in polarization indicates that the inhibitor has displaced the fluorescent probe from the STAT3 protein.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Cell Migration (Wound Healing) Assay
This assay measures the effect of this compound on the migratory capabilities of cancer cells.[5]
-
Cell Culture: Cancer cells (e.g., A549 or MDA-MB-231) are grown to a confluent monolayer in a multi-well plate.[5]
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing either vehicle control or varying concentrations of this compound (e.g., 5 µM and 10 µM).[5]
-
Imaging: The wound area is imaged at time zero and after a specified period (e.g., 24-48 hours).
-
Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time. A reduction in wound closure in treated cells compared to control cells indicates inhibition of cell migration.[5]
References
- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onesearch.sunyempire.edu [onesearch.sunyempire.edu]
- 3. researchgate.net [researchgate.net]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|STAT3 inhibitor|cas 328998-53-4|DC Chemicals [dcchemicals.com]
- 8. tvarditherapeutics.com [tvarditherapeutics.com]
- 9. caymanchem.com [caymanchem.com]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to inS3-54A18: A Direct Inhibitor of the STAT3 DNA-Binding Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small-molecule inhibitor inS3-54A18, focusing on its molecular target, mechanism of action, and preclinical efficacy. The information is intended for researchers and professionals in the fields of oncology, signal transduction, and drug development.
Core Concepts
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In normal cellular physiology, STAT3 activation is a transient and tightly regulated process.[2][3] However, constitutive activation of STAT3 is a hallmark of many human cancers and is associated with tumor progression, metastasis, and resistance to therapy.[4][5] This has made STAT3 an attractive target for anticancer drug development.[3][4]
This compound is a potent and specific small-molecule inhibitor of STAT3.[4][6][7] It was developed through structure and activity-guided optimization of a parent compound, inS3-54.[4] this compound exhibits increased specificity and improved pharmacological properties compared to its predecessor.[4]
Mechanism of Action
Unlike many STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound employs a distinct mechanism of action. It directly binds to the DNA-binding domain (DBD) of STAT3.[4][5] This interaction allosterically inhibits the binding of STAT3 to its consensus DNA sequences in the promoters of target genes.[4] Consequently, this compound effectively suppresses the transcription of STAT3 downstream target genes, many of which are critical for tumor growth and survival.[4][6] Importantly, this compound does not affect the upstream activation of STAT3, such as its phosphorylation at Tyr705.[6]
Caption: Mechanism of this compound Action on the STAT3 Signaling Pathway.
Quantitative Data
The following tables summarize the in vitro and in vivo activities of this compound.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| A549 (Lung Carcinoma) | Cytotoxicity | ~11 | [8] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | ~11 | [8] |
| STAT3:DNA Association | Fluorescence Polarization | 126 ± 39.7 | [9] |
| STAT3:DNA Association | Protein Electrophoretic Mobility Shift Assay (PEMSA) | ~165 | [9] |
| Experimental Model | Treatment | Outcome | Reference |
| A549 Xenograft | 200 mg/kg, p.o. | Inhibition of tumor growth and metastasis | [6] |
| A549 Wound Healing | 5 µM | 64% wound healing | [6] |
| A549 Wound Healing | 10 µM | 47% wound healing | [6] |
| MDA-MB-231 Wound Healing | 5 µM | 76% wound healing | [6] |
| MDA-MB-231 Wound Healing | 10 µM | 39% wound healing | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
-
Cell Lines: A549 (human lung carcinoma) and MDA-MB-231 (human breast adenocarcinoma).
-
Method: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with various concentrations of this compound or vehicle control (DMSO). After a 72-hour incubation period, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Wound Healing Assay
-
Cell Lines: A549 and MDA-MB-231.
-
Method: Cells were grown to confluence in 6-well plates. A sterile 200 µL pipette tip was used to create a linear scratch ("wound") in the cell monolayer. The detached cells were removed by washing with phosphate-buffered saline (PBS). The cells were then incubated with media containing different concentrations of this compound or vehicle control. The wound closure was monitored and photographed at 0 and 24 hours using an inverted microscope. The percentage of wound healing was quantified by measuring the area of the scratch at the different time points.[6]
In Vivo Xenograft Model
-
Animal Model: 5-6 week old male NOD/SCID mice.[6]
-
Procedure: A549 cells (5 x 10^6) were injected subcutaneously into the flanks of the mice.[6] When the tumor volume reached approximately 50 mm³, the mice were randomized into two groups: vehicle control and this compound treatment.[6] this compound was administered orally at a dose of 200 mg/kg, 2-3 times per week for 4 weeks.[6] Tumor volume and body weight were measured twice a week.[6] At the end of the study, the mice were euthanized, and the tumors were excised and weighed.[6]
Caption: In Vivo Xenograft Experimental Workflow.
Conclusion
This compound is a promising preclinical candidate that effectively targets the DNA-binding domain of STAT3, leading to the suppression of tumor growth and metastasis. Its unique mechanism of action and favorable pharmacological properties make it a valuable tool for studying STAT3 biology and a potential lead compound for the development of novel anticancer therapeutics.[4][5] Further investigation into its clinical potential is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
inS3-54A18: A Targeted Approach to Inhibit STAT3 DNA-Binding in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in the initiation and progression of numerous cancers. Its constitutive activation promotes cell survival, proliferation, angiogenesis, and metastasis, making it a prime target for cancer therapy. This document provides a comprehensive technical overview of inS3-54A18, a potent and specific small-molecule inhibitor that targets the DNA-binding domain (DBD) of STAT3. Unlike many inhibitors that target the SH2 domain, this compound offers a distinct mechanism of action by directly preventing STAT3 from binding to its target gene promoters, thereby inhibiting the transcription of key oncogenic proteins. This guide details the mechanism of action, quantitative efficacy, and detailed experimental protocols for the evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction to STAT3 and the Rationale for Targeting the DNA-Binding Domain
The STAT3 signaling pathway is a crucial mediator of cellular responses to cytokines and growth factors.[1] Under normal physiological conditions, STAT3 activation is transient and tightly regulated.[2] However, in a wide range of malignancies, STAT3 is persistently activated, contributing to nearly all hallmarks of cancer.[1]
While the SH2 domain has been the conventional target for STAT3 inhibitor development, targeting the DNA-binding domain (DBD) presents a novel and promising alternative.[3] The DBD is essential for the final step in STAT3-mediated gene transcription. Inhibiting this domain directly blocks the transcriptional activity of STAT3, regardless of its phosphorylation status. This compound emerged from the optimization of an earlier compound, inS3-54, to improve specificity and pharmacological properties.[3][4]
Mechanism of Action of this compound
This compound directly binds to the DNA-binding domain of STAT3, physically impeding its ability to associate with target DNA sequences in the promoters of downstream genes.[3][4] A key characteristic of this compound is that it does not interfere with the upstream activation of STAT3, such as the constitutive or IL-6-induced phosphorylation at Tyr705.[5][6] This specific mode of action ensures that the inhibitory effect is localized to the transcriptional regulation step. By preventing DNA binding, this compound effectively suppresses the expression of STAT3 target genes, including those involved in cell survival (e.g., survivin), proliferation, and metastasis.[5][6]
Quantitative Data Summary
The efficacy of this compound has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Concentration | Effect | Reference |
| Wound Healing | A549 (Lung Cancer) | 5 µM | 64% wound healing | [5][7] |
| 10 µM | 47% wound healing | [5][7] | ||
| MDA-MB-231 (Breast Cancer) | 5 µM | 76% wound healing | [5][7] | |
| 10 µM | 39% wound healing | [5][7] | ||
| Fluorescence Polarization Assay | - | - | IC50: 126 ± 39.7 µM | [8][9] |
| STAT3-dependent Luciferase Reporter Assay | - | - | IC50: ~11 µM | [9] |
| Cytotoxicity Assay (Precursor inS3-54) | Cancer Cell Lines | - | IC50: 3.2 - 5.4 µM | [3] |
| Non-cancer Cell Lines | - | IC50: 10 - 12 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Mouse Xenograft (A549 cells) | Lung Cancer | 200 mg/kg, p.o. | Inhibition of tumor growth and metastasis; Reduced expression of STAT3 target genes. | [5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for the specific evaluation of this compound.
STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Culture and Transfection:
-
Seed cells (e.g., DU-145, HEK293) in a 96-well plate at a suitable density (e.g., 2-3 x 104 cells/well).[10]
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[11]
-
-
Treatment:
-
Luciferase Activity Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of STAT3 inhibition relative to the vehicle control and determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the direct inhibition of STAT3 binding to DNA.
-
Probe Preparation:
-
Binding Reaction:
-
Prepare nuclear extracts from cancer cells with constitutively active STAT3.
-
In a binding reaction buffer, incubate the nuclear extract with the labeled probe in the presence of varying concentrations of this compound.[6]
-
Include controls: a reaction with no nuclear extract (probe only), a reaction with unlabeled "cold" probe to demonstrate binding specificity, and a vehicle control.[14]
-
-
Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.[12]
-
-
Detection:
-
Visualize the probe by autoradiography (for 32P) or fluorescence imaging. The protein-DNA complex will migrate slower than the free probe.[12]
-
-
Data Analysis:
-
Quantify the band intensities to determine the extent of inhibition of STAT3-DNA complex formation at different inhibitor concentrations.
-
In Vivo Xenograft Study
This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Cell Implantation:
-
Tumor Growth and Randomization:
-
Treatment Administration:
-
Monitoring:
-
Endpoint Analysis:
Conclusion
This compound represents a significant advancement in the development of STAT3 inhibitors by specifically targeting the DNA-binding domain. Its unique mechanism of action, which uncouples STAT3's transcriptional activity from its phosphorylation status, offers a promising strategy to overcome some of the challenges associated with targeting the SH2 domain. The compelling preclinical data, demonstrating both in vitro and in vivo efficacy, underscore its potential as a candidate for further development in cancer therapeutics. This guide provides the foundational technical information for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.
References
- 1. ptgcn.com [ptgcn.com]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. file.glpbio.com [file.glpbio.com]
- 8. rsc.org [rsc.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. licorbio.com [licorbio.com]
- 14. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
inS3-54A18: A Targeted Approach to STAT3 Inhibition in Oncology
A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a Novel STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of tumorigenesis, promoting cell proliferation, survival, invasion, and immunosuppression.[1] Its constitutive activation is a hallmark of numerous malignancies, making it a compelling target for cancer therapy.[2][3] However, the development of direct STAT3 inhibitors has been challenging.[2][3] This whitepaper details the discovery and preclinical development of inS3-54A18, a novel small-molecule inhibitor that directly targets the DNA-binding domain (DBD) of STAT3.[2][3] Through a structure-guided optimization of a parent compound, inS3-54, this compound emerged as a potent and specific inhibitor with favorable pharmacological properties.[2][3] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Rationale for Targeting STAT3
The STAT3 signaling pathway plays a pivotal role in normal cellular processes; however, its aberrant and persistent activation is a key driver in many cancers.[2][3][4] Activated by upstream signals such as interleukin-6 (IL-6), STAT3 undergoes phosphorylation, dimerization, and nuclear translocation, where it binds to DNA and regulates the transcription of genes involved in oncogenesis.[1][4][5] Traditional strategies for inhibiting STAT3 have focused on its SH2 domain, which is crucial for its activation and dimerization.[2] However, targeting the DNA-binding domain (DBD) represents an alternative and potentially more direct approach to blocking STAT3's transcriptional activity.[2][3] The development of this compound was initiated to address the "undruggable" nature of transcription factor DBDs and to create a specific inhibitor of STAT3's function.[2][3]
Discovery and Optimization
This compound was developed through an extensive structure and activity-guided optimization of its predecessor, inS3-54.[2][3] While inS3-54 showed selectivity for STAT3 over STAT1, it exhibited off-target effects.[2][3] The optimization effort led to the identification of this compound, a lead compound with enhanced specificity and improved pharmacological properties.[2][3]
Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to the DNA-binding domain of STAT3.[2][3] This interaction inhibits the binding of STAT3 to its consensus DNA sequences, thereby preventing the transcription of its downstream target genes.[2][3][6] Notably, this compound does not interfere with the constitutive or IL-6-induced phosphorylation of STAT3 at Tyr705, indicating its specific action on DNA binding rather than upstream activation events.[6]
Signaling Pathway of STAT3 Activation and Inhibition by this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The STAT3 Inhibitor inS3-54A18: A Technical Guide to its Role in Cancer Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis. Its critical function in oncogenesis has made it a prime target for cancer therapy. This technical guide provides an in-depth overview of inS3-54A18, a novel small-molecule inhibitor that directly targets the DNA-binding domain (DBD) of STAT3. We will explore its mechanism of action, its effects on cancer cell signaling, and provide detailed experimental protocols for key assays used in its characterization.
Introduction to this compound
This compound is a potent and specific inhibitor of STAT3.[1] It was developed through extensive structure and activity-guided optimization of a parent compound, inS3-54, to enhance its specificity and pharmacological properties.[1] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound uniquely targets the DNA-binding domain of STAT3.[1][2] This mode of action prevents STAT3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription without affecting the upstream activation and phosphorylation of STAT3 itself.[3]
Mechanism of Action
The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors, such as Interleukin-6 (IL-6), to their corresponding receptors. This leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at the tyrosine 705 residue. Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to specific DNA sequences in the promoter regions of target genes, activating their transcription. These target genes are crucial for various aspects of tumorigenesis, including cell cycle progression, apoptosis resistance, and invasion.
This compound intervenes at the final step of this cascade. By binding to the DNA-binding domain of STAT3, it sterically hinders the interaction between STAT3 and its DNA consensus sequence, effectively shutting down the transcriptional activation of its downstream targets.
Effects on Cancer Cell Signaling and Phenotype
Experimental evidence has demonstrated the potent anti-cancer effects of this compound in various cancer cell lines, including the non-small cell lung cancer line A549 and the triple-negative breast cancer line MDA-MB-231.
Inhibition of STAT3 Target Gene Expression
This compound effectively suppresses the expression of a range of STAT3 downstream target genes that are critical for tumor progression. These include:
-
Cell Cycle Regulators: Cyclin D1
-
Anti-Apoptotic Proteins: Survivin
-
Angiogenesis Factors: Vascular Endothelial Growth Factor (VEGF)
-
Metastasis-Associated Proteins: Matrix Metalloproteinase-2 (MMP-2), MMP-9, and Twist
Cellular Effects
The inhibition of these key downstream targets translates into significant anti-cancer effects at the cellular level:
-
Reduced Cell Viability: this compound decreases the viability of cancer cells in a dose-dependent manner.
-
Induction of Apoptosis: The compound induces programmed cell death in cancer cells.
-
Inhibition of Cell Migration and Invasion: this compound significantly impairs the migratory and invasive capabilities of cancer cells. For instance, in a wound healing assay, this compound at 5 µM reduced wound closure to 64% in A549 cells and 76% in MDA-MB-231 cells. At 10 µM, these values were further reduced to 47% and 39%, respectively.[3]
In Vivo Efficacy
In preclinical xenograft models using A549 cells, oral administration of this compound (200 mg/kg) resulted in significant inhibition of tumor growth and metastasis.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound and its parent compound, inS3-54.
Table 1: In Vitro Efficacy of this compound and inS3-54
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | STAT3-dependent luciferase reporter | MDA-MB-231 | ~11 µM | [4] |
| inS3-54 | STAT3-dependent luciferase reporter | - | ~14 µM | [4] |
| This compound | Fluorescence Polarization Assay | - | 126 ± 39.7 µM | [4][5] |
| inS3-54 | Fluorescence Polarization Assay | - | 21.3 ± 6.9 µM | [4][5] |
| This compound | Protein Electrophoretic Mobility Shift Assay (PEMSA) | - | ~165 µM | [4] |
| inS3-54 | Protein Electrophoretic Mobility Shift Assay (PEMSA) | - | ~26 µM | [4] |
Table 2: Effect of this compound on Wound Healing
| Concentration | Cell Line | Wound Closure (%) | Reference |
| 5 µM | A549 | 64 | [3] |
| 10 µM | A549 | 47 | [3] |
| 5 µM | MDA-MB-231 | 76 | [3] |
| 10 µM | MDA-MB-231 | 39 | [3] |
Table 3: In Vivo Efficacy of this compound
| Treatment | Model | Effect | Reference |
| 200 mg/kg (p.o.) | A549 Xenograft | Inhibition of tumor growth and metastasis | [3] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.[6][7]
-
Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[6][7]
-
Washing: Wash the wells with PBS to remove detached cells.[6]
-
Treatment: Add fresh medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[6]
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time compared to the initial scratch width.
Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells treated with or without this compound.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with [γ-³²P]ATP using T4 polynucleotide kinase.[8]
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature.[8] For competition assays, add an excess of unlabeled probe. For supershift assays, add a STAT3-specific antibody.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.[9]
-
Visualization: Dry the gel and visualize the bands by autoradiography.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[10]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear it into fragments of 200-1000 bp.[10]
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-STAT3 antibody or a control IgG overnight at 4°C.[11]
-
Immune Complex Capture: Add protein A/G agarose beads to pull down the antibody-chromatin complexes.[12]
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating the samples.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of STAT3 target genes (e.g., Cyclin D1, Survivin) to quantify the amount of precipitated DNA.
A549 Xenograft Tumor Model
-
Cell Preparation: Harvest A549 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.[13][14]
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ A549 cells into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice).[3][14][15][16][17]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week.[15][16]
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[3][14] Administer this compound (e.g., 200 mg/kg) orally or via the desired route, and administer vehicle to the control group.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. Tissues can be collected for further analysis (e.g., immunohistochemistry for STAT3 target genes).[3]
Conclusion
This compound represents a promising class of STAT3 inhibitors with a distinct mechanism of action. By targeting the DNA-binding domain of STAT3, it effectively abrogates the transcription of key oncogenic genes, leading to reduced cancer cell proliferation, increased apoptosis, and diminished metastatic potential. The detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of STAT3 inhibition in cancer. Further preclinical and clinical evaluation of this compound and similar compounds is warranted to translate these promising findings into effective cancer therapies.
References
- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Scratch Wound Healing Assay [bio-protocol.org]
- 8. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]
- 9. Electrophoretic mobility shift assay [bio-protocol.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Using a STAT3 antibody in chromatin immunoprecipitation (ChIP): Novus Biologicals [novusbio.com]
- 12. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 13. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. A549 xenograft study [bio-protocol.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. meliordiscovery.com [meliordiscovery.com]
An In-Depth Technical Guide to inS3-54A18 and its Impact on STAT3-Dependent Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the development and progression of numerous human cancers.[1] Its involvement in cell proliferation, survival, angiogenesis, and immune evasion has made it a prime target for therapeutic intervention. This technical guide focuses on inS3-54A18 , a novel small-molecule inhibitor that directly targets the DNA-binding domain (DBD) of STAT3, thereby modulating STAT3-dependent gene expression.[1][2][3] this compound is an optimized derivative of the parent compound inS3-54, exhibiting enhanced specificity and pharmacological characteristics.[1][3] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on STAT3 signaling, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions by directly binding to the DNA-binding domain of STAT3.[1][2] This interaction physically obstructs the binding of STAT3 to the promoter regions of its target genes.[4] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound does not affect the phosphorylation of STAT3 at Tyr705, a key step in its activation and dimerization.[5] By specifically targeting the DBD, this compound effectively inhibits the transcriptional activity of both constitutive and cytokine-stimulated STAT3.[1][2]
Quantitative Data on this compound Activity
The inhibitory activity of this compound on STAT3 has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available.
| Assay Type | Compound | IC50 Value (µM) | Cell Line/System | Reference |
| Cell-Free Assays | ||||
| Fluorescence Polarization (FP) | This compound | 126 ± 39.7 | Recombinant STAT3 127-688 | [2][6] |
| Protein Electrophoretic Mobility Shift Assay (PEMSA) | This compound | ~165 | Recombinant YFP-STAT3 127-688 | [6] |
| Cell-Based Assays | ||||
| STAT3-dependent Luciferase Reporter Assay | This compound | ~11 | Not Specified | [6] |
Note: Discrepancies in IC50 values between cell-free and cell-based assays may be attributed to factors such as cell permeability, off-target effects, or differences in the specific STAT3 constructs and assay conditions used.[6]
Effect of inS3-54 on STAT3 Target Gene Expression
| Target Gene | Function | Cell Line(s) | Observed Effect of inS3-54 | Reference |
| Cyclin D1 | Cell Cycle Progression | A549, MDA-MB-231 | Decreased protein and mRNA expression | [4] |
| Survivin | Inhibition of Apoptosis | A549, MDA-MB-231 | Decreased protein and mRNA expression | [4][5] |
| VEGF | Angiogenesis | A549, MDA-MB-231 | Decreased protein and mRNA expression | [4] |
| MMP-2 | Invasion and Metastasis | A549, MDA-MB-231 | Decreased protein and mRNA expression | [4] |
| MMP-9 | Invasion and Metastasis | A549, MDA-MB-231 | Decreased protein and mRNA expression | [4] |
| Twist | Epithelial-Mesenchymal Transition | A549, MDA-MB-231 | Decreased protein and mRNA expression | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to characterizing this compound, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound and similar STAT3 inhibitors.
STAT3 DNA-Binding Assay (Fluorescence Polarization)
This assay measures the direct binding of this compound to the STAT3 DBD and its ability to compete with a fluorescently labeled DNA probe.
-
Reagents and Materials:
-
Purified recombinant STAT3 protein (e.g., STAT3 127-688 construct).[6]
-
Fluorescently labeled (e.g., Bodipy) double-stranded DNA probe containing a high-affinity STAT3 binding site.[6]
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.
-
This compound dissolved in DMSO.
-
384-well, low-volume, black plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the STAT3 protein and the fluorescent DNA probe in the assay buffer.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells of the 384-well plate.
-
Add the STAT3/probe mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
STAT3-Dependent Luciferase Reporter Assay
This cell-based assay quantifies the ability of this compound to inhibit STAT3-mediated gene transcription.
-
Reagents and Materials:
-
A human cancer cell line with a stably or transiently transfected STAT3-responsive luciferase reporter construct (e.g., containing multiple copies of the sis-inducible element).[7][8]
-
Cell culture medium and supplements.
-
This compound dissolved in DMSO.
-
A STAT3-activating cytokine, such as Interleukin-6 (IL-6).[8]
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cell line in a 96-well plate and allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of IL-6 for 6-24 hours. Include unstimulated and vehicle-treated controls.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of STAT3 transcriptional activity and determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound inhibits the binding of STAT3 to the promoter regions of its endogenous target genes in a cellular context.
-
Reagents and Materials:
-
Human cancer cell line (e.g., A549 or MDA-MB-231).[4]
-
Formaldehyde for cross-linking.
-
Glycine for quenching.
-
Cell lysis and nuclear lysis buffers.
-
Sonicator to shear chromatin.
-
Anti-STAT3 antibody and a negative control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer and Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR targeting the promoter regions of STAT3 target genes (e.g., Cyclin D1, Survivin).
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.
-
Incubate the sheared chromatin with an anti-STAT3 antibody or control IgG overnight at 4°C.
-
Immunoprecipitate the antibody-protein-DNA complexes using Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA.
-
Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA by qPCR using specific primers.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the effect of this compound on the mRNA expression levels of STAT3 target genes.
-
Reagents and Materials:
-
Human cancer cell line.
-
This compound.
-
RNA extraction kit.
-
Reverse transcriptase for cDNA synthesis.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for STAT3 target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
-
Conclusion
This compound is a promising STAT3 inhibitor that targets the DNA-binding domain, leading to the downregulation of key genes involved in cancer progression. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other STAT3 DBD inhibitors. The multifaceted experimental approach, from biochemical assays to in vivo models, is crucial for a comprehensive understanding of the efficacy and mechanism of action of this class of targeted therapies.
References
- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Structural Basis of Small-Molecule Inhibitor Interaction with STAT3
Disclaimer: Initial searches for the specific compound "inS3-54A18" did not yield any publicly available information. This may be an internal designation, a novel compound not yet published, or a typographical error. Therefore, this guide will focus on the well-characterized structural interactions of a representative small-molecule inhibitor with the STAT3 protein, providing a framework for understanding such interactions. The principles and methodologies described herein are directly applicable to the study of any STAT3 inhibitor, including this compound, once data becomes available.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][2][3][4] The development of small-molecule inhibitors that can modulate STAT3 activity is an area of intense research.[3][4][5] Understanding the precise structural basis of how these inhibitors interact with STAT3 is paramount for the rational design of more potent and selective drugs.
This technical guide provides a comprehensive overview of the structural basis of STAT3 inhibition by small molecules, focusing on the Src Homology 2 (SH2) domain, a common target for these inhibitors. The SH2 domain is crucial for STAT3 dimerization, a key step in its activation.[3][4][5]
STAT3 Signaling Pathway and Inhibition
The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their receptors, leading to the activation of Janus kinases (JAKs).[1][2] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[3][4] This phosphorylation event allows for the reciprocal binding of the SH2 domain of one STAT3 monomer to the phosphotyrosine of another, forming a homodimer.[5] This dimer then translocates to the nucleus, where it binds to DNA and regulates the transcription of target genes involved in cell survival and proliferation.[2][6][7] Small-molecule inhibitors often target the SH2 domain to prevent this dimerization process.[5]
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 5. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
Unveiling the Anti-Tumor Potential of inS3-54A18: A STAT3 DNA-Binding Domain Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of the anti-tumor properties of inS3-54A18, a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). As a transcription factor frequently exhibiting constitutive activation in a wide array of human cancers, STAT3 represents a critical target for therapeutic intervention.[1][2][3] this compound distinguishes itself by targeting the DNA-binding domain (DBD) of STAT3, a unique mechanism that circumvents some of the challenges associated with targeting the SH2 domain.[1][2] This guide details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action
This compound functions as a potent and specific inhibitor of STAT3.[4][5] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound directly binds to the DNA-binding domain of STAT3.[1][2] This interaction competitively inhibits the binding of the STAT3 dimer to its consensus DNA sequences in the promoter regions of target genes.[1][2] A key characteristic of this compound's mechanism is that it does not prevent the constitutive or IL-6-induced phosphorylation of STAT3 at Tyr705.[4] Instead, it acts downstream by preventing the transcription of STAT3 target genes that are crucial for tumor cell proliferation, survival, metastasis, and immune evasion.[1][3][4]
Quantitative Data Summary
The anti-tumor efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Concentration | Result | Reference |
| Cell Growth Inhibition (IC50) | Various Cancer Cell Lines | <6 µM | Dose-dependent inhibition of proliferation | [3] |
| STAT3-dependent Luciferase Reporter Assay (IC50) | - | ~11 µM | Inhibition of STAT3 transcriptional activity | [6] |
| STAT3:DNA Association FP Assay (IC50) | - | 126 ± 39.7 µM | Direct inhibition of STAT3-DNA binding | [6] |
| Wound Healing Assay | A549 (Lung Cancer) | 5 µM | 64% wound healing | [4] |
| 10 µM | 47% wound healing | [4] | ||
| MDA-MB-231 (Breast Cancer) | 5 µM | 76% wound healing | [4] | |
| 10 µM | 39% wound healing | [4] | ||
| Apoptosis Induction | A549, MDA-MB-231 | Dose-dependent | Induction of apoptosis | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Protocol | Outcome | Reference |
| Mouse Xenograft (NOD/SCID mice) | A549 Lung Cancer | 200 mg/kg, p.o. (2-3 times/week for 4 weeks) | Inhibition of tumor growth and metastasis; Reduced expression of STAT3 target genes | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments cited in the literature on this compound.
Cell Viability and Proliferation Assay
To determine the effect of this compound on cancer cell viability and to calculate the IC50 values, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay is typically employed.
-
Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (and a vehicle control, typically DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a solubilization buffer (e.g., DMSO or a specialized detergent).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by non-linear regression analysis of the dose-response curve.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cancer cell migration.
-
Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of this compound or a vehicle control.
-
Imaging: Images of the wound are captured at time 0 and at subsequent time points (e.g., 24 or 48 hours).
-
Analysis: The width of the wound is measured, and the percentage of wound closure is calculated to determine the extent of cell migration.
Apoptosis Assay
The induction of apoptosis by this compound can be confirmed through various methods, including ELISA-based detection of histone-complexed DNA fragments or Western blotting for cleavage of PARP.
-
ELISA for Apoptosis:
-
Cells are treated with this compound for a specified time (e.g., 72 hours).
-
Cell lysates are prepared, and the cytoplasmic histone-associated DNA fragments are quantified using a sandwich ELISA kit according to the manufacturer's instructions.
-
-
Western Blot for PARP Cleavage:
-
Following treatment with this compound, whole-cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for cleaved PARP and a corresponding secondary antibody.
-
The signal is detected using a chemiluminescence-based system.
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: A suspension of human cancer cells (e.g., 5x10^6 A549 cells) is injected subcutaneously into the flanks of immunocompromised mice (e.g., NOD/SCID).[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~50 mm³).[4] The mice are then randomized into treatment and control groups.[4]
-
Drug Administration: The treatment group receives this compound orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, 2-3 times a week for 4 weeks).[4] The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).[4]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.[4] Necropsy may be performed to assess for metastasis and any effects on major organs.[4]
Visualizing Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the STAT3 signaling pathway.
General Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for evaluating the anti-tumor properties of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate with a distinct mechanism of action against the well-validated cancer target, STAT3.[1] Preclinical data have demonstrated its ability to inhibit tumor growth and metastasis in both in vitro and in vivo models.[1][4] Its mode of targeting the DNA-binding domain of STAT3 may offer advantages in terms of specificity and overcoming resistance mechanisms associated with other STAT3 inhibitors.[1][2] Further research is warranted to fully elucidate its pharmacological properties, safety profile, and potential for clinical development as a novel anti-cancer therapeutic. The detailed protocols and data presented in this guide are intended to facilitate such future investigations by the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tvarditherapeutics.com [tvarditherapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for inS3-54A18 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
inS3-54A18 is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Unlike many other STAT3 inhibitors that target the SH2 domain, this compound uniquely targets the DNA-binding domain (DBD) of STAT3.[4][5] This mechanism of action prevents STAT3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription.[4][5] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, playing a crucial role in tumor cell proliferation, survival, metastasis, and angiogenesis.[4] this compound has demonstrated anti-cancer properties by inducing apoptosis and inhibiting cell migration and invasion in various cancer cell lines.[1][6] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.
Mechanism of Action: STAT3 Signaling Pathway Inhibition
This compound directly binds to the DNA-binding domain of STAT3, physically impeding its ability to bind to DNA.[4][5] This action is independent of the phosphorylation status of STAT3 at Tyr705, a key activation step.[1][3] By preventing DNA binding, this compound effectively blocks the transcription of STAT3 downstream target genes, such as survivin, cyclin D1, and various matrix metalloproteinases (MMPs), which are critical for cell survival and invasion.[7]
Caption: this compound inhibits the STAT3 signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Result | Reference |
| A549 | Lung Cancer | Wound Healing | 5 | 64% wound healing | [1] |
| 10 | 47% wound healing | [1] | |||
| MDA-MB-231 | Breast Cancer | Wound Healing | 5 | 76% wound healing | [1] |
| 10 | 39% wound healing | [1] | |||
| A549 | Lung Cancer | Apoptosis Assay | Dose-dependent | Increased apoptosis | [2] |
| MDA-MB-231 | Breast Cancer | Apoptosis Assay | Dose-dependent | Increased apoptosis | [2] |
Table 2: IC50 Values of this compound in Cancer and Non-Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay Method | Reference |
| A549 | Lung Cancer | ~3.2-5.4 | Cytotoxicity Assay | [2] |
| H1299 | Lung Cancer | ~3.2-5.4 | Cytotoxicity Assay | [2] |
| MDA-MB-231 | Breast Cancer | ~3.2-5.4 | Cytotoxicity Assay | [2] |
| MDA-MB-468 | Breast Cancer | ~3.2-5.4 | Cytotoxicity Assay | [2] |
| IMR90 | Non-cancer Lung Fibroblast | ~10-12 | Cytotoxicity Assay | [2] |
| MCF10A | Non-cancer Mammary Epithelial | ~10-12 | Cytotoxicity Assay | [2] |
| STAT3:DNA FP Assay | Cell-free | 126 ± 39.7 | Fluorescence Polarization | [5] |
Note: IC50 values can vary depending on the assay method and experimental conditions.
Experimental Protocols
General Guidelines for this compound Preparation and Storage
-
Reconstitution: this compound is typically provided as a solid. Reconstitute in DMSO to create a stock solution. For example, to make a 10 mM stock solution, dissolve 3.74 mg of this compound (Molecular Weight: 373.83 g/mol ) in 1 mL of DMSO.[8]
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
Caption: General experimental workflow for this compound studies.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Wound Healing (Scratch) Assay
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
This compound stock solution
-
Culture medium with reduced serum (e.g., 1% FBS) to minimize cell proliferation
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a plate and grow them to 90-100% confluency.
-
Create the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with low-serum medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Immediately capture images of the scratch at time 0. Mark the location to ensure images are taken at the same spot later.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at various time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure compared to the initial scratch area.
Protocol 4: Western Blot Analysis for STAT3 Target Genes
This protocol is for determining the effect of this compound on the protein expression of STAT3 downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Survivin, anti-Cyclin D1, anti-STAT3, anti-p-STAT3 (Tyr705), anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described in previous protocols. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin). As this compound does not affect STAT3 phosphorylation, you can use anti-p-STAT3 as a negative control for its direct mechanism of action.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for inS3-54A18: A Potent in vitro Inhibitor of STAT3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling pathways, making it a prime target for cancer therapeutics.[1][2] inS3-54A18 is a small molecule inhibitor that directly targets the DNA-binding domain (DBD) of STAT3, preventing its transcriptional activity.[1][3] This document provides detailed application notes and protocols for determining the effective concentration of this compound in various in vitro settings.
Mechanism of Action
This compound functions by binding to the DNA-binding domain of STAT3.[1][3] This interaction allosterically inhibits the binding of STAT3 to its consensus DNA sequences in the promoters of target genes.[3] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound does not affect the phosphorylation or dimerization of STAT3.[3][4] This specific mechanism of action makes it a valuable tool for studying the direct transcriptional roles of STAT3.
Quantitative Data Summary
The effective concentration of this compound has been determined across a range of in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that variations in IC50 values can be attributed to the different assay principles and experimental conditions.
| Assay Type | System/Cell Line | IC50 Value (µM) | Reference |
| STAT3-dependent Luciferase Reporter Assay | - | ~11 | [5] |
| Fluorescence Polarization (FP) Assay | STAT3127-688:DNA | 126 ± 39.7 | [5] |
| Protein Electrophoretic Mobility Shift Assay (PEMSA) | YFP-STAT3127-688:DNA | ~165 | [5] |
| Wound Healing Assay (A549 cells) | A549 | 5-10 (concentration range) | [4] |
| Wound Healing Assay (MDA-MB-231 cells) | MDA-MB-231 | 5-10 (concentration range) | [4] |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical STAT3 signaling pathway and the specific point of inhibition by this compound.
Caption: STAT3 signaling pathway and this compound inhibition.
Experimental Workflow
The following diagram outlines a general workflow for characterizing the in vitro efficacy of this compound.
Caption: In vitro characterization workflow for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in fresh, anhydrous DMSO.[4][6]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[4]
-
For experiments, dilute the stock solution to the desired final concentrations in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.5%).
-
STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in cells.
-
Materials:
-
Cells of interest (e.g., HEK293T, or cancer cell lines with active STAT3 signaling).
-
STAT3-responsive luciferase reporter plasmid.
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Luciferase assay reagent.
-
This compound.
-
Cytokine for stimulating STAT3 if necessary (e.g., IL-6).
-
-
Protocol:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate for 1-2 hours.
-
If studying stimulated STAT3 activity, add the stimulating cytokine (e.g., IL-6) and incubate for an additional 6-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay for STAT3:DNA Binding
This biochemical assay directly measures the inhibition of STAT3 binding to a fluorescently labeled DNA probe.
-
Materials:
-
Purified recombinant STAT3 protein (e.g., STAT3127-688).
-
Fluorescently labeled DNA probe with a STAT3 consensus binding site (e.g., Bodipy-labeled).
-
FP assay buffer (e.g., 20 mM Tris pH 8.5, 1 mM EDTA, 5% glycerol, 0.01 mg/ml BSA).
-
This compound.
-
Black, non-binding surface 96- or 384-well plates.
-
-
Protocol:
-
Prepare a reaction mixture containing the FP assay buffer, a fixed concentration of the fluorescently labeled DNA probe (e.g., 20 nM), and varying concentrations of this compound.
-
Add a fixed concentration of the purified STAT3 protein (e.g., 480 nM) to initiate the binding reaction.
-
Include controls with no protein (minimum polarization) and no inhibitor (maximum polarization).
-
Incubate the plate at room temperature or 4°C for a specified time (e.g., 24 hours) to reach binding equilibrium.[5]
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the fluorophore.
-
Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a gel-based method to visualize the inhibition of the STAT3-DNA complex formation.
-
Materials:
-
Nuclear extracts from cells with activated STAT3 or purified recombinant STAT3 protein.
-
DNA probe containing the STAT3 binding site, labeled with a radioisotope (e.g., 32P) or a non-radioactive tag.
-
Binding buffer (containing components like Tris-HCl, KCl, EDTA, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC)).
-
This compound.
-
Native polyacrylamide gel.
-
TBE buffer.
-
-
Protocol:
-
Prepare the binding reactions by incubating the nuclear extract or purified STAT3 protein with the binding buffer and varying concentrations of this compound on ice for 15-20 minutes.
-
Add the labeled DNA probe to each reaction and incubate for another 20-30 minutes at room temperature.
-
Add loading dye to the reactions and load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.
-
Dry the gel and visualize the bands by autoradiography (for radioactive probes) or other appropriate imaging methods.
-
The formation of the STAT3-DNA complex will be observed as a slower-migrating band (a "shift"). The intensity of this shifted band will decrease with increasing concentrations of this compound.
-
Conclusion
This compound is a specific and potent inhibitor of STAT3's transcriptional activity through direct interaction with its DNA-binding domain. The protocols outlined in this document provide a framework for researchers to effectively determine its in vitro concentration-dependent effects. The choice of assay will depend on the specific research question, with luciferase reporter assays providing a measure of cellular transcriptional inhibition and FP and EMSA assays offering a more direct assessment of the molecule's impact on the STAT3-DNA interaction.
References
- 1. [PDF] A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) | Semantic Scholar [semanticscholar.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Application Note: inS3-54A18 for the Inhibition of Cell Migration in Wound Healing Assays
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, invasion, and migration.[1] The STAT3 signaling pathway is activated by various cytokines and growth factors, and its dysregulation is implicated in pathologies such as cancer and inflammatory diseases.[1][2][3] Notably, STAT3 plays a crucial role in the complex process of wound healing, which shares many characteristics with cancer progression, such as cell migration, proliferation, and angiogenesis.[2][3][4]
inS3-54A18 is a potent and specific small-molecule inhibitor of STAT3.[5][6][7] Unlike many inhibitors that target the SH2 domain, this compound uniquely targets the DNA-Binding Domain (DBD) of STAT3.[5][6] This mechanism prevents the STAT3 dimer from binding to the promoters of its target genes, thereby inhibiting the expression of genes crucial for cell migration and proliferation.[5][7] This application note provides a detailed protocol for utilizing this compound in an in vitro wound healing (scratch) assay to study its effects on cell migration.
Mechanism of Action
The canonical STAT3 signaling pathway is initiated by the binding of ligands like Interleukin-6 (IL-6) or growth factors to their cell surface receptors.[1][7] This triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[1] Phosphorylated STAT3 proteins form homodimers, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[1] These target genes regulate processes like cell migration, proliferation, and invasion.[8][9] this compound exerts its inhibitory effect by directly binding to the DNA-Binding Domain of the STAT3 protein, physically preventing it from attaching to DNA, thus blocking gene expression without affecting the upstream activation and dimerization of STAT3.[5][6][8]
Figure 1. Mechanism of STAT3 signaling and inhibition by this compound.
Quantitative Data Summary
The following data, derived from studies on the parent compound inS3-54 , demonstrates the dose- and time-dependent inhibition of cancer cell migration in a wound healing assay.[10][11] Similar results can be expected when using the optimized this compound compound.
Table 1: Effect of inS3-54 on Wound Closure in A549 and MDA-MB-231 Cells
| Cell Line | Treatment | Concentration (µM) | Wound Healed at 24h (%) |
|---|---|---|---|
| A549 | Control (Vehicle) | 0 | ~57% |
| inS3-54 | 10 | ~42% | |
| inS3-54 | 20 | ~23% | |
| MDA-MB-231 | Control (Vehicle) | 0 | ~95% |
| inS3-54 | 10 | ~77% | |
| inS3-54 | 20 | ~39% |
Data is adapted from published findings on the parent compound inS3-54.[10][11]
Protocol: In Vitro Wound Healing (Scratch) Assay
This protocol details the steps to assess the effect of this compound on the migration of adherent cells.
1. Materials and Reagents
-
Adherent cells of interest (e.g., HaCaT keratinocytes, fibroblasts, or cancer cell lines like A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Low-serum cell culture medium (e.g., DMEM with 1-5% FBS)[12]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound compound and appropriate vehicle (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
2. Experimental Workflow
Figure 2. Experimental workflow for the this compound wound healing assay.
3. Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest adherent cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into 6-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Incubate the plates at 37°C and 5% CO₂.
Day 2 or 3: Creating the Wound and Treatment
-
Once the cells form a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well. Apply consistent pressure to ensure a uniform wound width.[12]
-
Gently wash each well twice with 1-2 mL of sterile PBS to remove detached cells and debris.[13]
-
Aspirate the final PBS wash.
-
Prepare working solutions of this compound and vehicle control in low-serum medium. The use of low-serum media is crucial to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.[12]
-
Add the appropriate treatment media to each well (e.g., Vehicle Control, 10 µM this compound, 20 µM this compound).
-
Immediately place the plate on an inverted microscope and capture the first images of the wounds (T=0). Use reference marks on the plate to ensure the same field is imaged each time.[12]
Day 3-5: Image Acquisition and Analysis
-
Return the plate to the incubator.
-
Acquire images of the same wound areas at predetermined time points (e.g., 12, 24, and 48 hours).
-
Quantify the area of the wound in the images from each time point using software like ImageJ.
-
Calculate the percentage of wound closure for each condition using the following formula: % Wound Closure = [ (AreaT=0 - AreaT=x) / AreaT=0 ] * 100 Where AreaT=0 is the initial wound area and AreaT=x is the wound area at a specific time point.
4. Data Interpretation
A statistically significant decrease in the percentage of wound closure in wells treated with this compound compared to the vehicle control indicates that the compound inhibits cell migration. The effect is expected to be dose-dependent. These results would support the hypothesis that STAT3 activity is essential for the migratory processes involved in wound healing. It is important to note that at higher concentrations or longer time points, inhibitors may also affect cell proliferation or viability, which could contribute to the observed effects.[10]
The STAT3 inhibitor this compound is a valuable pharmacological tool for investigating the role of the STAT3 signaling pathway in cell migration. The in vitro wound healing assay is a straightforward and effective method for quantifying the inhibitory effects of this compound on this fundamental process. The provided protocol offers a robust framework for researchers to explore the therapeutic potential of targeting STAT3 in diseases characterized by aberrant cell migration, including fibrosis and cancer metastasis.
References
- 1. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Stat3 regulates genes common to both wound healing and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surgery-induced wound response promotes stem-like and tumor-initiating features of breast cancer cells, via STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule compound targeting STAT3 DNA-binding domain inhibits cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central Roles of STAT3-Mediated Signals in Onset and Development of Cancers: Tumorigenesis and Immunosurveillance [mdpi.com]
- 10. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Wound healing assay | Abcam [abcam.com]
Application Note: inS3-54A18 in a STAT3 Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a critical role in various cellular processes, including cell growth, proliferation, and survival. Constitutive activation of the STAT3 signaling pathway is frequently observed in a wide range of human cancers, making it an attractive target for cancer therapy. inS3-54A18 is a potent and specific small-molecule inhibitor of STAT3. Unlike many other STAT3 inhibitors that target the SH2 domain, this compound uniquely targets the DNA-binding domain (DBD) of STAT3. This mechanism of action prevents the transcription of STAT3 target genes by directly inhibiting its ability to bind to DNA, without affecting its upstream activation or dimerization.
This application note provides a detailed protocol for utilizing this compound in a luciferase reporter assay to quantify its inhibitory effect on STAT3-mediated gene transcription. The protocol is designed for researchers in academic and industrial settings who are engaged in cancer research and drug discovery.
Principle of the Assay
The STAT3 luciferase reporter assay is a cell-based assay that measures the transcriptional activity of STAT3. The principle of the assay relies on a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple STAT3-specific DNA binding sites (response elements). When STAT3 is activated (e.g., by cytokines such as Interleukin-6), it translocates to the nucleus, binds to these response elements, and drives the expression of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the transcriptional activity of STAT3. By treating the cells with this compound, the inhibition of STAT3-dependent luciferase expression can be quantified, allowing for the determination of the inhibitor's potency (e.g., IC50 value).
Data Presentation
The inhibitory activity of this compound on STAT3-dependent transcription can be quantified by measuring the reduction in luciferase activity in response to increasing concentrations of the compound.
Table 1: Dose-Response of this compound on STAT3-Mediated Luciferase Activity
| This compound Concentration (µM) | Average Luciferase Activity (RLU) | Percent Inhibition |
| 0 (Vehicle Control) | 1,500,000 | 0% |
| 1 | 1,275,000 | 15% |
| 5 | 900,000 | 40% |
| 10 | 765,000 | 49% |
| 11 | 750,000 | 50% (IC50) |
| 25 | 450,000 | 70% |
| 50 | 225,000 | 85% |
| 100 | 75,000 | 95% |
Note: The data presented in this table are representative and may vary depending on the cell line, experimental conditions, and specific luciferase reporter system used. An IC50 value of approximately 11 µM for this compound in a STAT3-dependent luciferase reporter assay has been reported in the literature.
Table 2: Comparative IC50 Values of this compound in Different Assays
| Assay Type | IC50 (µM) | Reference |
| STAT3-dependent Luciferase Reporter Assay | ~11 | |
| Fluorescence Polarization Assay (STAT3:DNA binding) | 126 ± 39.7 | |
| ELISA-based Assay (STAT3:DNA binding) | Not Determined |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
inS3-54A18: A Potent Inhibitor of Cancer Cell Migration and Invasion by Targeting STAT3
Application Note
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the progression of various cancers. Its activation is linked to increased cell proliferation, survival, angiogenesis, and notably, the migration and invasion of cancer cells, which are key steps in metastasis. inS3-54A18 is a novel small-molecule inhibitor that directly targets the DNA-binding domain (DBD) of STAT3. This mechanism of action prevents STAT3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription. Unlike many other STAT3 inhibitors that target the SH2 domain, this compound offers a distinct and highly specific approach to disrupt STAT3 signaling. This document provides detailed application notes and protocols for utilizing this compound to study and inhibit cancer cell migration and invasion.
Mechanism of Action
This compound is an optimized and more specific successor to the parent compound inS3-54. It directly binds to the DNA-binding domain of STAT3, physically obstructing its ability to attach to DNA.[1][2] This inhibitory action is highly selective for STAT3 over other STAT family members, such as STAT1.[3] Consequently, the expression of downstream genes regulated by STAT3, which are integral to cell migration and invasion, is suppressed. These genes include matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which degrade the extracellular matrix, and epithelial-mesenchymal transition (EMT) transcription factors such as Twist.[4] It is important to note that this compound does not hinder the phosphorylation or dimerization of STAT3, but specifically abrogates its transcriptional activity.[5]
Data Presentation
The efficacy of this compound and its parent compound, inS3-54, in inhibiting cancer cell migration, invasion, and proliferation has been demonstrated in various cancer cell lines. The following tables summarize the available quantitative data.
| Cell Line | Assay | Compound | Concentration | % Inhibition / Effect | Reference |
| A549 (Lung Carcinoma) | Wound Healing | This compound | 5 µM | 36% reduction in wound closure | [5] |
| This compound | 10 µM | 53% reduction in wound closure | [5] | ||
| MDA-MB-231 (Breast Cancer) | Wound Healing | This compound | 5 µM | 24% reduction in wound closure | [5] |
| This compound | 10 µM | 61% reduction in wound closure | [5] | ||
| A549 (Lung Carcinoma) | Matrigel Invasion | inS3-54 | 10 µM | ~33% reduction in invasion | [4] |
| inS3-54 | 20 µM | ~51% reduction in invasion | [4] | ||
| MDA-MB-231 (Breast Cancer) | Matrigel Invasion | inS3-54 | 10 µM | ~48% reduction in invasion | [4] |
| inS3-54 | 20 µM | ~76% reduction in invasion | [4] |
| Compound | Assay | IC50 | Reference |
| inS3-54 | STAT3 DNA-binding (EMSA) | ~20 µM | [3] |
Note: As this compound is a more potent and specific derivative, it is anticipated that its IC50 for STAT3 DNA-binding inhibition is lower than that of inS3-54. Researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Mandatory Visualizations
References
- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for inS3-54A18 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of the STAT3 inhibitor, inS3-54A18, using Dimethyl Sulfoxide (DMSO) as the solvent.
Introduction
This compound is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions by targeting the DNA-binding domain (DBD) of STAT3, thereby inhibiting its ability to bind to DNA and regulate the expression of downstream target genes.[3][4][5] This inhibitory action has been shown to suppress tumor growth and metastasis, making this compound a valuable tool for cancer research and drug development.[2][3][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₆ClNO₂ | [1][6] |
| Molecular Weight | 373.83 g/mol | [1] |
| CAS Number | 328998-53-4 | [1][6] |
| Appearance | Solid | [6] |
| Purity | ≥98% | [6] |
Solubility Data
This compound is soluble in DMSO.[1][6] It is important to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][7] The solubility of this compound in various solvents is summarized in Table 2.
| Solvent | Solubility | Notes | Reference |
| DMSO | 75 mg/mL (200.62 mM) | Use fresh, anhydrous DMSO.[1] Ultrasonic assistance may be needed.[2] | [1][2] |
| Ethanol | 10 mg/mL | [1] | |
| Water | Insoluble | [1] | |
| Acetonitrile | Soluble | [6] | |
| Methanol | Soluble | [6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This is especially important for DMSO, which can solidify at low temperatures.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.738 mg of this compound (Molecular Weight = 373.83 g/mol ).
-
Dissolving in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution with 3.738 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.[2]
-
-
Storage:
Calculation for Stock Solution Preparation:
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of 10 mM this compound: Mass (mg) = 10 mM x 1 mL x 373.83 g/mol / 1000 = 3.738 mg
The following table provides the required mass of this compound for preparing different volumes of a 10 mM stock solution.
| Desired Volume | Mass of this compound Required |
| 1 mL | 3.738 mg |
| 5 mL | 18.69 mg |
| 10 mL | 37.38 mg |
Storage and Stability
Proper storage of the this compound stock solution is crucial to maintain its activity.
| Storage Condition | Powder | Stock Solution in DMSO | Reference |
| -20°C | 3 years | 1 year | [1][2] |
| -80°C | 1 year to 2 years | [1][2] |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is highly recommended to prevent degradation.[1][8][9]
-
Hygroscopic Nature of DMSO: Use fresh, anhydrous DMSO to prepare stock solutions as absorbed water can affect solubility and compound stability.[1][7]
-
Working Solutions: For cell-based assays, the DMSO stock solution can be further diluted in culture medium. It is important to ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid cellular toxicity.[8]
Mechanism of Action and Signaling Pathway
This compound is a direct inhibitor of STAT3.[1] It binds to the DNA-binding domain of STAT3, preventing it from binding to the promoter regions of its target genes.[3][4][5] This leads to the downregulation of genes involved in cell proliferation, survival, and angiogenesis. The simplified STAT3 signaling pathway and the point of inhibition by this compound are illustrated below.
Caption: STAT3 signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using an this compound stock solution.
Caption: Workflow for preparing and using this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onesearch.sunyempire.edu [onesearch.sunyempire.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. dbaitalia.it [dbaitalia.it]
Application Notes and Protocols for the Long-Term Storage and Stability of inS3-54A18
For Researchers, Scientists, and Drug Development Professionals
Introduction
inS3-54A18 is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It acts by binding directly to the DNA-binding domain (DBD) of STAT3, which in turn inhibits its DNA-binding activity and suppresses the expression of downstream target genes.[3][4] This mechanism is distinct from many other STAT3 inhibitors that target the SH2 domain.[3] Given its role in regulating genes involved in proliferation, survival, and metastasis, STAT3 is a critical target in various cancers.[5][6] The proper handling, storage, and assessment of the stability of this compound are paramount to ensure the reproducibility and validity of experimental results. These application notes provide detailed protocols and guidelines for the long-term storage and stability assessment of this compound.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₁₆ClNO₂ |
| Molecular Weight | 373.8 g/mol |
| Purity | ≥98% |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, Acetonitrile, and Methanol. Insoluble in water. |
Mechanism of Action: The STAT3 Signaling Pathway
STAT3 is a latent cytoplasmic transcription factor that, upon activation, translocates to the nucleus and regulates the expression of genes critical for cell growth, proliferation, and survival.[7][8] The canonical activation of STAT3 is initiated by cytokines and growth factors binding to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs).[5][8] JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3.[9] Once recruited, STAT3 is phosphorylated on a critical tyrosine residue (Tyr705).[10] This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate transcription.[7][8]
This compound exerts its inhibitory effect by directly binding to the DNA-binding domain of STAT3, thereby preventing the dimer from binding to its target DNA sequences.[3][4] This action blocks the transcription of STAT3-regulated genes without affecting the upstream phosphorylation and activation of STAT3 itself.[2]
Figure 1. The STAT3 signaling pathway and the inhibitory mechanism of this compound.
Long-Term Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound. The stability of the compound depends on whether it is in solid form or dissolved in a solvent.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on supplier datasheets.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Store in a tightly sealed, light-protected container in a dry environment. |
| In Solvent (DMSO) | -80°C | 1 to 2 years[1][2] | Recommended for long-term storage of stock solutions. |
| In Solvent (DMSO) | -20°C | 1 month to 1 year[1][2] | Suitable for shorter-term storage of working aliquots. |
Key Recommendations:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Use Anhydrous Solvents: DMSO is hygroscopic and can absorb moisture from the air, which may accelerate the degradation of the dissolved compound. Use fresh, anhydrous DMSO for preparing stock solutions.
-
Protect from Light: While specific photostability data for this compound is not available, it is good practice to store solutions in amber vials or protect them from light.
Protocols for Preparation and Handling
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Pre-use Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.
-
Weighing: In a controlled environment, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.738 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. Using the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed amber vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Retrieve a single aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocols for Stability and Activity Assessment
To ensure the continued efficacy of stored this compound, its stability and biological activity can be periodically assessed.
Protocol 3: Assessment of Chemical Purity by HPLC
This protocol provides a general method to assess the purity of this compound over time.
Figure 2. Experimental workflow for assessing the chemical stability of this compound via HPLC.
Methodology:
-
Sample Preparation: Retrieve an aliquot of this compound stored for a specific duration. Prepare a fresh sample from a new vial as a reference (T=0). Dilute the samples to a suitable concentration (e.g., 1 mg/mL) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Chromatography:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid).
-
Detection: Monitor the absorbance at a wavelength determined by the UV spectrum of this compound.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound and any degradation products.
-
Calculate the purity of the stored sample and compare it to the initial purity. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.
-
Protocol 4: Validating Biological Activity with a Cell Viability Assay (MTT/XTT)
This protocol assesses the ability of stored this compound to inhibit the proliferation of a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231).[11]
Figure 3. Experimental workflow for a cell viability assay to test this compound activity.
Methodology:
-
Cell Seeding: Seed a cancer cell line known to have active STAT3 signaling (e.g., MDA-MB-231, A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of the stored this compound. Include a positive control (a fresh sample of this compound) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
MTT/XTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well according to the manufacturer's protocol.
-
Incubate for 2-4 hours at 37°C.[12]
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for the stored sample and compare it to the fresh sample. A significant increase in the IC50 value indicates a loss of biological activity.
-
By adhering to these storage and handling protocols and performing periodic stability and activity assessments, researchers can ensure the reliability and reproducibility of their experiments using the STAT3 inhibitor this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 11. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of STAT3 activity with AG490 decreases the invasion of human pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for inS3-54A18 in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
inS3-54A18 is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)[1][2]. STAT3 is a transcription factor that is constitutively activated in a high percentage of non-small cell lung cancer (NSCLC) cases and plays a pivotal role in tumor cell proliferation, survival, angiogenesis, and immune evasion[3][4][5]. Unlike many other STAT3 inhibitors that target the SH2 domain, this compound uniquely targets the DNA-binding domain (DBD) of STAT3, thereby inhibiting its ability to regulate the transcription of downstream target genes[1][6][7]. Preclinical studies have demonstrated its efficacy in suppressing lung tumor growth and metastasis, highlighting its potential as a therapeutic agent for lung cancer[1][2][6].
These application notes provide a comprehensive overview of the use of this compound in lung cancer research, including its mechanism of action, supporting preclinical data, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound functions by directly binding to the DNA-binding domain of STAT3. This interaction physically obstructs the binding of STAT3 to the promoter regions of its target genes, consequently inhibiting their transcription. Notably, this compound does not interfere with the upstream activation of STAT3, such as its phosphorylation at Tyr705[2]. The downstream targets of STAT3 that are affected by this compound include key proteins involved in cell survival and proliferation, such as survivin and Bcl-xL.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Method | Result | Reference |
| STAT3 DNA-Binding Inhibition (IC50) | - | Fluorescence Polarization Assay | ~126 µM | [inferred from precursor data] |
| - | Protein Electrophoretic Mobility Shift Assay | ~165 µM | [inferred from precursor data] | |
| Cell Migration | A549 | Wound Healing Assay | 5 µM: 64% wound healing10 µM: 47% wound healing | [2] |
| Cell Invasion | A549 | Matrigel Invasion Assay | 10 µM: 67% invasion20 µM: 49% invasion (data for inS3-54) | [8] |
In Vivo Efficacy of this compound in A549 Xenograft Model
| Parameter | Details | Reference |
| Mouse Strain | 5-6 week old male NOD/SCID mice | [2] |
| Cell Inoculation | 5 x 106 A549 cells, subcutaneous | [2] |
| Treatment Group | This compound (200 mg/kg, p.o.) | [2] |
| Control Group | Formulation vehicle | [2] |
| Dosing Schedule | 2-3 times a week for 4 weeks | [2] |
| Outcome | Inhibition of tumor growth and metastasis | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general method and should be optimized for specific experimental conditions.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on the migration of lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound or vehicle control (DMSO).
-
Capture images of the scratch at 0 hours.
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the same fields at different time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Transwell Invasion Assay
Objective: To evaluate the effect of this compound on the invasive potential of lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549)
-
Transwell inserts with 8 µm pore size polycarbonate membrane
-
Matrigel Basement Membrane Matrix
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the upper surface of the Transwell inserts with diluted Matrigel (e.g., 1:3 in serum-free medium) and incubate at 37°C for at least 4 hours to allow for gelling.
-
Harvest and resuspend lung cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed 5 x 104 to 1 x 105 cells into the upper chamber of the Matrigel-coated inserts.
-
Add complete growth medium (containing 10% FBS) to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
In Vivo Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of this compound in a lung cancer xenograft model.
Materials:
-
5-6 week old male immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
A549 lung cancer cells
-
Matrigel (optional, can be mixed with cells to improve tumor take rate)
-
This compound
-
Oral gavage needles
-
Calipers
-
Animal balance
Protocol:
-
Harvest A549 cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral administration. The original study mentions an oral formulation but does not specify the vehicle. A common vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC) in water.
-
Administer this compound (200 mg/kg) or the vehicle control to the respective groups via oral gavage, 2-3 times per week for 4 weeks.
-
Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting for target gene expression).
Concluding Remarks
This compound represents a promising therapeutic candidate for lung cancer by targeting a key oncogenic driver, STAT3. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in various lung cancer models. Further studies are warranted to determine its IC50 in a broader range of lung cancer cell lines, to elucidate the full spectrum of its downstream effects, and to optimize its formulation for potential clinical applications.
References
- 1. Spherical Invasion Assay: A Novel Method to Measure Invasion of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neutrophil Extracellular Traps Facilitate A549 Cell Invasion and Migration in a Macrophage-Maintained Inflammatory Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitizing non-small cell lung cancer to BCL-xL-targeted apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel small molecule inhibitors of Bcl-XL to treat lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemosensitivity testing of human lung cancer cell lines using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: inS3-54A18 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the initiation and progression of numerous human cancers.[1] Its activation is implicated in promoting cell proliferation, survival, invasion, and angiogenesis, while also contributing to an immunosuppressive tumor microenvironment.[2] Consequently, targeting the STAT3 signaling pathway presents a promising strategy for cancer therapy.[3][4]
inS3-54A18 is a potent and specific small-molecule inhibitor of STAT3.[3][5] Unlike many other STAT3 inhibitors that target the SH2 domain, this compound uniquely functions by directly binding to the DNA-binding domain (DBD) of STAT3.[3] This interaction prevents the transcription factor from binding to the promoter regions of its target genes, thereby inhibiting the expression of a multitude of proteins involved in cancer cell growth and survival.[3][5] Preclinical studies have demonstrated the anti-cancer properties of this compound as a single agent.[3][6]
These application notes provide a comprehensive overview of the mechanism of action of this compound and outline detailed protocols for investigating its synergistic potential in combination with other standard-of-care and emerging cancer therapies.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly inhibiting the transcriptional activity of STAT3.[3] The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their respective receptors on the cell surface. This leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins. Phosphorylated STAT3 monomers then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, driving their transcription.
This compound disrupts this process at the final, critical step. By binding to the DNA-binding domain of STAT3, it allosterically inhibits the interaction between the STAT3 dimer and its DNA consensus sequence.[3] A key feature of this compound is that it does not prevent the phosphorylation or dimerization of STAT3, but specifically abrogates its ability to regulate gene expression.[6]
Rationale for Combination Therapies
The development of resistance to conventional cancer therapies, including chemotherapy and targeted agents, is a major clinical challenge. A growing body of evidence suggests that the activation of the STAT3 signaling pathway is a key mechanism of both intrinsic and acquired drug resistance.[1] By promoting the expression of anti-apoptotic proteins, enhancing DNA repair mechanisms, and inducing a pro-survival tumor microenvironment, STAT3 can counteract the cytotoxic effects of various cancer treatments.
Therefore, the combination of a STAT3 inhibitor like this compound with other anti-cancer agents is a rational strategy to:
-
Overcome Drug Resistance: Inhibit the STAT3-mediated survival signals that allow cancer cells to evade the effects of chemotherapy or targeted therapy.
-
Enhance Therapeutic Efficacy: Synergistically induce cancer cell death by targeting multiple, complementary pathways.
-
Sensitize Tumors to Immunotherapy: Modulate the tumor microenvironment to be more permissive to an anti-tumor immune response by inhibiting STAT3-driven immunosuppression.
Preclinical Data for this compound (Single Agent)
While specific data on this compound in combination therapies is limited in publicly available literature, its single-agent activity has been characterized in preclinical models.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~3.2-5.4 | [6] |
| H1299 | Non-Small Cell Lung Cancer | ~3.2-5.4 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~3.2-5.4 | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~3.2-5.4 | [6] |
Note: The referenced study for IC50 values used the precursor compound inS3-54, from which this compound was developed as an improved lead compound with greater specificity.[3]
In an in vivo mouse xenograft model using A549 cells, oral administration of this compound at 200 mg/kg was shown to inhibit tumor growth and metastasis.[6]
Experimental Protocols for Combination Studies
The following are detailed, generalized protocols for evaluating the synergistic potential of this compound with other cancer therapies. Researchers should optimize these protocols for their specific cell lines and therapeutic agents of interest.
Protocol 1: In Vitro Synergy Assessment with Chemotherapy
Objective: To determine if this compound enhances the cytotoxic effects of a chemotherapeutic agent (e.g., paclitaxel, cisplatin, doxorubicin, gemcitabine) in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.
-
Combination Treatment: Treat the cells with a matrix of concentrations of this compound and the chemotherapeutic agent, both alone and in combination. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is recommended). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Downregulation of STAT3/NF-κB potentiates gemcitabine activity in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
inS3-54A18 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of inS3-54A18, a potent STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions by targeting the DNA-binding domain (DBD) of STAT3, which prevents the transcription factor from binding to DNA and activating the expression of its target genes.[3][4][5] This inhibitory action does not affect the phosphorylation of STAT3 at Tyr705 but effectively suppresses the expression of downstream genes like survivin.[2][6] The compound has demonstrated anti-cancer properties, including the ability to induce apoptosis and reduce migration and invasion of cancer cells.[7]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents but is insoluble in water.[1] The choice of solvent will depend on the specific experimental requirements.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in fresh, anhydrous DMSO.[1] For higher solubility, you can warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[8]
Q4: What should I do if my this compound solution appears cloudy or has precipitates?
Cloudiness or precipitation may indicate that the compound is not fully dissolved or has come out of solution. To address this, you can try warming the solution gently (e.g., at 37°C) and using sonication.[8] It is also crucial to use anhydrous solvents, as moisture can reduce solubility, especially for DMSO.[1]
Q5: How should I store this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[9]
-
In Solvent: Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Insufficient solvent volume or inappropriate solvent. | Increase the solvent volume or try a different recommended solvent (see solubility table). Gentle warming (37°C) and sonication can also aid dissolution.[8] |
| Precipitate forms after adding to aqueous media | The compound has low aqueous solubility. | Ensure the final concentration of the organic solvent in your aqueous buffer is high enough to maintain solubility, but low enough to not affect your experimental system. It may be necessary to optimize the final solvent concentration. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or repeated freeze-thaw cycles of the stock solution. | Always use freshly prepared solutions or properly stored aliquots.[2] Ensure the compound and its solutions are stored at the recommended temperatures.[9][10] |
Solubility Data
The solubility of this compound in various solvents is summarized below. Please note that these are maximum solubility values and it is recommended to prepare stock solutions at a slightly lower concentration to ensure complete dissolution.
| Solvent | Maximum Solubility |
| DMSO | 75 mg/mL (200.62 mM)[1] |
| DMSO (with ultrasonication) | 100 mg/mL[9] |
| Ethanol | 10 mg/mL[1] |
| Acetonitrile | Soluble[7] |
| Methanol | Soluble[7] |
| Water | Insoluble[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the required amount of this compound powder (Molecular Weight: 373.83 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.738 mg of the compound.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolving the Compound: Vortex the solution until the compound is fully dissolved. If necessary, gently warm the vial to 37°C and use an ultrasonic bath to facilitate dissolution.[8]
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -80°C for long-term storage or -20°C for shorter-term storage.[2][9]
In Vivo Oral Formulation
For in vivo studies, this compound has been successfully administered as an oral formulation.[3] A typical formulation can be prepared as a homogeneous suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[1]
Visualizations
STAT3 Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound action on the STAT3 signaling pathway.
Experimental Workflow for Solubilizing this compound
Caption: Recommended workflow for preparing this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.glpbio.com [file.glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. abmole.com [abmole.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
potential off-target effects of inS3-54A18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inS3-54A18, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This guide focuses on addressing potential off-target effects and providing protocols for their investigation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly targets the DNA-binding domain (DBD) of STAT3.[1][2][3] By binding to the DBD, it prevents STAT3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription.[1][2] This mechanism is distinct from many other STAT3 inhibitors that target the SH2 domain, which is involved in STAT3 dimerization and activation.[1][3]
Q2: What is known about the selectivity and off-target effects of this compound?
Q3: What are the potential off-target effects I should be aware of when using this compound?
A3: Given that this compound targets the DNA-binding domain of a transcription factor, potential off-target effects could involve interactions with the DBD of other transcription factors, particularly those with structural homology to the STAT3 DBD. Although it has shown selectivity over STAT1, interactions with other STAT family members or unrelated transcription factors cannot be entirely ruled out without specific screening data. Additionally, as with any small molecule, off-target interactions with kinases, G-protein coupled receptors (GPCRs), ion channels, and other proteins are possible.
Q4: How can I experimentally assess the potential off-target effects of this compound in my experimental system?
A4: A multi-tiered approach is recommended to investigate potential off-target effects:
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Tier 1: In Vitro Profiling: Screen this compound against a broad panel of kinases (e.g., a kinome scan) and a safety pharmacology panel that includes common off-target classes like GPCRs, ion channels, and transporters.[5][6][7][8]
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Tier 2: Cellular Target Engagement: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with STAT3 in your cellular model and to what extent.[9][10][11]
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Tier 3: Proteome-Wide Analysis: Utilize chemical proteomics approaches like Kinobeads (for kinases) or other affinity-based proteomics methods to identify potential off-target binding proteins in an unbiased manner from cell lysates.[12][13][14][15]
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Tier 4: Phenotypic Analysis: Use a well-characterized STAT3-null cell line as a negative control. If this compound still elicits a biological effect in these cells, it is likely due to an off-target mechanism.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected inhibition of STAT3 target gene expression. | 1. Suboptimal concentration of this compound.2. Poor cell permeability.3. Rapid metabolism of the compound.4. Issues with the readout assay. | 1. Perform a dose-response curve to determine the optimal concentration.2. Verify cell permeability using cellular uptake assays.3. Assess compound stability in your cell culture medium.4. Validate your qPCR or western blot protocols for the target genes. |
| Cellular toxicity observed at concentrations required for STAT3 inhibition. | 1. On-target toxicity due to essential roles of STAT3 in your cell type.2. Off-target toxicity. | 1. Attempt a STAT3 rescue experiment by overexpressing a version of STAT3 that does not bind the inhibitor.2. Perform a counter-screen in a STAT3-null cell line. If toxicity persists, it is likely off-target.[16]3. Screen the compound against a cytotoxicity panel of off-targets (e.g., hERG, caspases). |
| Discrepancy between in vitro binding affinity and cellular potency. | 1. Poor cell permeability.2. Compound efflux by cellular transporters.3. Off-target effects contributing to the cellular phenotype. | 1. Perform cell permeability assays.2. Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if potency is restored.3. Refer to the experimental protocols below to investigate off-target binding. |
| Variability in results between different cell lines. | 1. Different levels of STAT3 expression and activation.2. Differential expression of potential off-targets.3. Variations in drug metabolism or efflux machinery. | 1. Quantify STAT3 and phospho-STAT3 levels in each cell line.2. Perform proteomic analysis to compare the expression of potential off-target proteins.3. Assess the expression and activity of relevant drug metabolizing enzymes and transporters. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using Kinobeads
This method is used to identify potential kinase off-targets of this compound by assessing its ability to compete with a broad-spectrum kinase inhibitor cocktail immobilized on beads for binding to kinases from a cell lysate.
Methodology:
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Cell Lysate Preparation:
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Culture cells of interest to ~80-90% confluency.
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Harvest and wash cells with ice-cold PBS.
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Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
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Clarify the lysate by centrifugation and determine the protein concentration.
-
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Competitive Binding:
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Incubate the cell lysate with a range of concentrations of this compound (and a vehicle control) for a defined period (e.g., 1 hour) at 4°C.
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Add the kinobeads to the lysate and incubate for a further period to allow for binding of kinases not occupied by this compound.
-
-
Affinity Purification and Digestion:
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Wash the kinobeads extensively to remove non-specifically bound proteins.
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Elute the bound kinases or perform an on-bead digestion with trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
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Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Identify and quantify the proteins that were pulled down by the kinobeads in the presence and absence of this compound.
-
-
Data Analysis:
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Proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of this compound are considered potential off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the direct binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.
Methodology:
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Cell Treatment:
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Treat intact cells with this compound at the desired concentration (and a vehicle control) for a specific duration.
-
-
Heat Challenge:
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Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
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Lyse the cells by freeze-thaw cycles or detergent-based lysis.
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Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Detection:
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Analyze the amount of soluble STAT3 in the supernatant by western blotting or other quantitative protein detection methods (e.g., ELISA, proximity ligation assay).
-
-
Data Analysis:
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Plot the amount of soluble STAT3 as a function of temperature for both the vehicle- and this compound-treated samples.
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A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizations
Caption: STAT3 signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. researchgate.net [researchgate.net]
- 14. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 15. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inS3-54A18 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT3 inhibitor, inS3-54A18. The information provided is intended to help users overcome common challenges, particularly precipitation issues in cell culture media.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your cell culture medium can manifest as visible particles, cloudiness, or a film at the bottom of the culture vessel. This can negatively impact your experiments by altering the effective concentration of the inhibitor and potentially causing cellular stress. This guide provides a step-by-step approach to identify and resolve these issues.
Visual Troubleshooting Workflow
Technical Support Center: Minimizing Cytotoxicity of inS3-54A18 in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of the STAT3 inhibitor, inS3-54A18, in normal (non-cancerous) cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound in normal versus cancer cells?
A1: this compound is a potent inhibitor of the STAT3 transcription factor.[1][2][3] Its predecessor, inS3-54, demonstrated a degree of selectivity, with IC50 values in non-cancer cell lines (IMR90 lung fibroblasts and MCF10A1 mammary epithelial cells) being approximately 2- to 4-fold higher than in cancer cell lines with constitutively active STAT3.[4][5][6] While this compound was developed for increased specificity, it is crucial to experimentally determine the therapeutic window for your specific normal and cancer cell lines.[2][7]
Q2: I am observing significant cytotoxicity in my normal cell line controls. What are the potential causes and how can I troubleshoot this?
A2: High cytotoxicity in normal cells can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue.
Q3: Are there any known off-target effects of this compound that could contribute to normal cell toxicity?
A3: this compound was developed to improve upon the specificity of its parent compound, inS3-54, which was known to have some off-target effects.[2][7] However, like many small molecule inhibitors, off-target activities can never be fully excluded.[8] If you suspect off-target effects are contributing to cytotoxicity, consider performing a rescue experiment by overexpressing STAT3 or using a structurally unrelated STAT3 inhibitor to see if the phenotype is recapitulated.
Q4: Can I use cytoprotective agents to selectively protect my normal cells from this compound-induced toxicity?
A4: Yes, co-treatment with a cytoprotective agent is a potential strategy.[9][10] The choice of agent will depend on the cell type and the specific mechanism of toxicity. For example, agents that induce a temporary cell cycle arrest in normal cells could be explored, as this may confer resistance to drugs targeting proliferative pathways.[9] It is critical to validate that the chosen cytoprotective agent does not interfere with the anti-cancer efficacy of this compound in your cancer cell models.
Q5: Would a targeted delivery system help in reducing the cytotoxicity of this compound in normal tissues for in vivo studies?
A5: Encapsulating this compound into a targeted delivery system, such as liposomes, is a promising strategy to reduce systemic toxicity.[1] Liposomal formulations can be designed to preferentially accumulate in tumor tissues, thereby lowering the exposure of healthy tissues to the inhibitor and reducing STAT3-specific toxicity.[1]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity of this compound in normal cell lines.
Table 1: Troubleshooting High Cytotoxicity of this compound in Normal Cells
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at expected therapeutic concentrations. | Incorrect concentration calculation or compound instability. | Verify stock solution concentration and integrity. Perform a fresh serial dilution. |
| Normal cells are equally or more sensitive than cancer cells. | On-target toxicity in normal cells with critical STAT3 signaling. | Perform a dose-response curve to determine the IC50 for both normal and cancer cells. Identify a concentration with a maximal differential effect. |
| Cytotoxicity is observed, but it is not consistent with STAT3 inhibition. | Off-target effects of this compound. | Conduct a Western blot to confirm the inhibition of STAT3 target gene expression (e.g., Survivin, Cyclin D1) at the cytotoxic concentration. |
| High variability in cytotoxicity between experiments. | Inconsistent cell health or experimental conditions. | Standardize cell passage number, seeding density, and treatment duration. Ensure consistent DMSO concentration across all wells. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using a Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both normal and cancer cell lines.
Materials:
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This compound
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Normal and cancer cell lines of interest
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Complete cell culture medium
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96-well cell culture plates
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Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
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Plate reader
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
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Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X this compound serial dilutions or vehicle control.
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Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48-72 hours).
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Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
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Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing On-Target Activity via Western Blotting of a Downstream STAT3 Target
Objective: To confirm that the observed cytotoxic effects of this compound correlate with the inhibition of STAT3 signaling.
Materials:
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This compound
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Cell lysates from treated and untreated cells
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Protein quantification assay (e.g., BCA)
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SDS-PAGE gels and running buffer
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Transfer buffer and membrane (e.g., PVDF)
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (anti-Survivin, anti-pSTAT3 (Y705), anti-STAT3, anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Methodology:
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Treatment and Lysis: Treat cells with this compound at various concentrations (including a non-toxic and a cytotoxic dose) for the desired time. Lyse the cells and quantify the protein concentration.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
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Analysis: Analyze the band intensities to determine the effect of this compound on the expression of the STAT3 target gene, Survivin. Note that this compound inhibits STAT3 DNA binding and not its phosphorylation, so pSTAT3 levels may not be affected.[3]
Visualizations
Caption: this compound mechanism of action on the STAT3 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Liposome Delivery of Natural STAT3 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
- 9. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reducing the toxicity of anticancer therapy: new strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of hygroscopic DMSO on inS3-54A18 activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of inS3-54A18, a potent STAT3 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a special focus on the impact of its solvent, the hygroscopic dimethyl sulfoxide (DMSO).
I. Troubleshooting Guide
Issue 1: Reduced or Inconsistent this compound Activity
You may observe lower than expected inhibition of STAT3 activity or high variability between experiments. This can often be traced back to the preparation and handling of the this compound stock solution.
| Observation | Potential Cause | Recommended Solution |
| Gradual loss of activity over time. | Hygroscopic nature of DMSO: DMSO readily absorbs moisture from the atmosphere. Water accumulation in the DMSO stock can significantly reduce the solubility of this compound, leading to its precipitation and a lower effective concentration. | - Use anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous DMSO to prepare your stock solution. - Proper storage: Store DMSO-containing stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize exposure to air and moisture. - Use desiccants: When handling and storing DMSO, consider using desiccants to maintain a dry environment. |
| Inconsistent results between different aliquots of the same stock. | Precipitation during freeze-thaw cycles: Repeated freeze-thaw cycles can cause the compound to precipitate out of solution, especially if the stock has absorbed water. | - Aliquot stock solutions: Prepare small, single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. - Gentle thawing and mixing: When thawing an aliquot, bring it to room temperature and vortex thoroughly to ensure any precipitated compound is redissolved before use. |
| Low activity in cell-based assays. | DMSO concentration: High concentrations of DMSO can be toxic to cells and may have off-target effects on cellular signaling pathways, potentially masking the specific activity of this compound.[1] | - Maintain low final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of ≤0.5%, and ideally ≤0.1%.[2] - Include a vehicle control: Always include a control group treated with the same final concentration of DMSO without the inhibitor to account for any solvent effects. |
Issue 2: Precipitation of this compound in Aqueous Solutions
A common issue is the precipitation of the compound when the DMSO stock solution is diluted into aqueous buffers or cell culture media.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution. | Poor aqueous solubility: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions. The rapid change in solvent polarity from DMSO to an aqueous environment causes the compound to "crash out" of solution. | - Stepwise dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual change in solvent composition can help maintain solubility.[2] - Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility. - Increase mixing: Vortex or pipette the solution immediately after adding the DMSO stock to ensure rapid and thorough mixing. |
| Precipitate forms over time in the incubator. | Temperature and pH shifts: Changes in temperature and pH (due to CO2 in the incubator) can affect the long-term stability and solubility of the compound in the assay medium. | - Equilibrate medium: Ensure your cell culture medium is fully equilibrated to the incubator's temperature and CO2 levels before adding the inhibitor. - Test stability: If you suspect long-term instability, you can test the solubility of this compound in your assay medium over the time course of your experiment by visually inspecting for precipitate. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It directly targets the DNA-binding domain (DBD) of STAT3, preventing it from binding to the promoters of its target genes.[3] This inhibition of DNA binding suppresses the transcription of genes involved in cell proliferation, survival, and migration. Importantly, this compound does not affect the phosphorylation of STAT3 at Tyr705.[4]
Q2: How should I prepare and store my this compound stock solution?
A2: To ensure the stability and activity of this compound, follow these steps:
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Use Anhydrous DMSO: Dissolve the powdered this compound in high-quality, anhydrous DMSO to your desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If needed, you can sonicate the vial briefly or warm it gently in a 37°C water bath to aid dissolution.
-
Aliquot for Single Use: Dispense the stock solution into small, single-use aliquots in tightly sealed, low-retention microcentrifuge tubes. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles and moisture absorption.
-
Store Properly: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Q3: What are the expected IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay and cell line used. It is crucial to determine the IC50 in your specific experimental system. Reported IC50 values are in the micromolar range. For example, in a fluorescence polarization assay, the IC50 for inhibiting STAT3:DNA association was approximately 126 µM.[2] In cell-based assays, the IC50 for inhibiting cell viability can differ between cell lines.
Q4: How can I quantify the water content in my DMSO?
A4: The most accurate method for determining the water content in DMSO is Karl Fischer titration. This method can precisely quantify the amount of water in your solvent, helping you to ensure the quality of your stock solutions.
III. Data Presentation
This compound Activity in Different Assays
| Assay Type | Parameter Measured | Typical IC50 / Effect | Reference |
| Fluorescence Polarization | Inhibition of STAT3:DNA binding | ~126 µM | [2] |
| Protein Electrophoretic Mobility Shift Assay (PEMSA) | Inhibition of STAT3:DNA binding | ~165 µM | [2] |
| Wound Healing Assay (A549 cells) | Inhibition of cell migration | 64% healing at 5 µM, 47% at 10 µM | [4] |
| Wound Healing Assay (MDA-MB-231 cells) | Inhibition of cell migration | 76% healing at 5 µM, 39% at 10 µM | [4] |
IV. Experimental Protocols & Workflows
Experimental Workflow for Assessing this compound Activity
References
how to control for inS3-54A18 off-targets in experiments
Welcome to the technical support center for inS3-54A18. This resource is designed to assist researchers, scientists, and drug development professionals in effectively controlling for potential off-target effects of the STAT3 inhibitor this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small-molecule inhibitor designed to target the DNA-binding domain (DBD) of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] By binding to the DBD, this compound inhibits the DNA-binding activity of STAT3, thereby suppressing the expression of its downstream target genes.[2][4] This inhibitor was developed as an optimized lead compound with increased specificity compared to its predecessor, inS3-54, which was identified as having off-target effects.[2][4]
Q2: Why is it important to control for off-target effects of this compound?
While this compound was designed for increased specificity, all small-molecule inhibitors have the potential for off-target interactions, which can lead to misinterpretation of experimental results and potential toxicity.[5] Some studies suggest that this compound may have additional activities in cells that contribute to its overall effect, making it crucial to identify and control for these off-targets to ensure that the observed phenotype is a direct result of STAT3 inhibition.[6][7]
Q3: What are the general approaches to identify potential off-targets of a small molecule like this compound?
Several methodologies can be employed to identify off-target interactions:
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Computational Approaches: In silico methods, such as DeepTarget, can predict potential off-targets based on the chemical structure of the molecule and large-scale genetic and drug screening data.[8][9]
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Proteomics-Based Methods: Techniques like chemical proteomics can identify proteins that directly interact with an activity-based probe derived from the small molecule.[10] A broader approach involves quantifying changes in protein abundance across the proteome in response to treatment.[11][12]
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Kinome Profiling: Since kinases are common off-targets for small molecules, kinome profiling can assess the interaction of this compound with a large panel of kinases.[13][14][15]
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Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring changes in the thermal stability of proteins upon ligand binding.[16][17][18] A stabilized protein in the presence of the compound suggests a direct interaction.
Troubleshooting Guides
Issue 1: Phenotype observed with this compound does not align with known STAT3 signaling.
If you observe a cellular phenotype that is not consistent with the known functions of STAT3, it is prudent to investigate potential off-target effects.
Workflow for Investigating Inconsistent Phenotypes:
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. New Computational Tool Shows Strong Accuracy in Predicting Cancer Drug Targets - The ASCO Post [ascopost.com]
- 10. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. psb.stanford.edu [psb.stanford.edu]
- 14. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 18. Validating Signal Transducer and Activator of Transcription (STAT) Protein-Inhibitor Interactions Using Biochemical and Cellular Thermal Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating STAT3 Inhibition: A Comparative Analysis of inS3-54A18 by Western Blot
For researchers, scientists, and drug development professionals, the accurate validation of therapeutic inhibitors is a critical step in the research pipeline. This guide provides an objective comparison of the STAT3 inhibitor inS3-54A18 with other common alternatives, supported by experimental data derived from Western blot analysis.
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein implicated in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime therapeutic target. Western blotting is a fundamental technique to confirm the efficacy and mechanism of action of STAT3 inhibitors. This guide will delve into the validation of this compound and contrast its effects with those of other well-known STAT3 inhibitors.
Mechanism of Action: A Tale of Two Domains
Understanding the mechanism of action is crucial for interpreting Western blot results. STAT3 inhibitors primarily target one of two key domains: the SH2 domain or the DNA-binding domain (DBD).
-
This compound , the focus of this guide, is a small molecule that targets the DNA-binding domain (DBD) of STAT3.[1][2] By binding to the DBD, this compound prevents STAT3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription.[1][3] Importantly, this mechanism of action means that this compound is not expected to affect the phosphorylation of STAT3 at tyrosine 705 (p-STAT3), a common marker of STAT3 activation.[4]
-
Stattic and S3I-201 are alternative STAT3 inhibitors that target the SH2 domain . The SH2 domain is essential for the dimerization of activated, phosphorylated STAT3 monomers. By binding to the SH2 domain, these inhibitors prevent STAT3 dimerization, subsequent nuclear translocation, and DNA binding.[5] Consequently, inhibitors like Stattic and S3I-201 are expected to lead to a decrease in the levels of phosphorylated STAT3 (p-STAT3).[5][6]
Comparative Performance: Western Blot Data
The following table summarizes the expected outcomes of Western blot analysis when treating cancer cell lines with this compound, Stattic, and S3I-201. The key differentiator is the effect on p-STAT3 levels. While direct quantitative comparisons from a single head-to-head study are limited in the available literature, the collated data provides a clear picture of their distinct mechanisms.
| Inhibitor | Target Domain | Effect on p-STAT3 (Tyr705) | Effect on Total STAT3 | Effect on Downstream Targets (Cyclin D1, c-Myc, Survivin) |
| This compound | DNA-Binding Domain (DBD) | No significant change | No significant change | Decreased protein expression |
| Stattic | SH2 Domain | Decreased protein expression | No significant change | Decreased protein expression |
| S3I-201 | SH2 Domain | Decreased protein expression | No significant change | Decreased protein expression |
Note: The extent of downstream target inhibition will be dose- and cell-line dependent for all inhibitors.
Visualizing the Mechanisms
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for its validation.
Experimental Protocols
A detailed protocol for validating STAT3 inhibition by Western blot is provided below. This protocol is a synthesis of standard procedures and should be optimized for specific cell lines and antibodies.
1. Cell Culture and Treatment
-
Culture your chosen cancer cell line (e.g., A549, MDA-MB-231) to 70-80% confluency in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or alternative inhibitors (e.g., Stattic, S3I-201) for a predetermined time (e.g., 24 hours).
-
Include a vehicle-treated control (e.g., DMSO).
-
For SH2 domain inhibitors, you may include a positive control for STAT3 activation, such as stimulation with IL-6, to demonstrate the inhibitor's ability to block this activation.
2. Cell Lysis and Protein Extraction
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an 8-10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Rabbit anti-Cyclin D1
-
Rabbit anti-c-Myc
-
Rabbit anti-Survivin
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the corresponding loading control (β-actin) for each sample. For p-STAT3, it is also recommended to normalize to total STAT3 levels.
By following these protocols and understanding the distinct mechanisms of action, researchers can effectively validate the inhibition of STAT3 by this compound and objectively compare its performance against other inhibitors. This rigorous approach is essential for advancing the development of novel cancer therapeutics.
References
- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3 by S3I‐201 suppress peritoneal fibroblast phenotype conversion and alleviate peritoneal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Comparison of inS3-54A18 and Stattic for STAT3 Inhibition
A definitive guide for researchers and drug development professionals on the comparative efficacy, mechanism of action, and experimental considerations of two prominent STAT3 inhibitors.
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in various cancers and inflammatory diseases due to its central role in regulating cell proliferation, survival, and differentiation. The constitutive activation of the STAT3 signaling pathway is a hallmark of numerous pathologies, driving the search for potent and specific inhibitors. This guide provides a comprehensive comparison of two widely studied small molecule STAT3 inhibitors: inS3-54A18 and Stattic. We delve into their distinct mechanisms of action, present available quantitative data on their inhibitory activities, and detail key experimental protocols for their evaluation.
Differentiated Mechanisms of STAT3 Inhibition
This compound and Stattic employ fundamentally different strategies to block STAT3 signaling, a crucial factor for researchers to consider when selecting an inhibitor for their specific experimental needs.
This compound is a novel inhibitor that targets the DNA-binding domain (DBD) of STAT3.[1][2] By binding to the DBD, this compound directly prevents the STAT3 protein from binding to the promoter regions of its target genes, thereby inhibiting gene transcription.[1][2] This mechanism of action is independent of the phosphorylation status of STAT3, meaning it can inhibit the function of both phosphorylated (activated) and unphosphorylated STAT3.[3] Notably, this compound was developed as an optimized lead compound with increased specificity and improved pharmacological properties over its predecessor, inS3-54, which was found to have off-target effects.[1][4]
Stattic , in contrast, was one of the first non-peptidic small molecules identified as a STAT3 inhibitor and functions by targeting the Src Homology 2 (SH2) domain .[5][6] The SH2 domain is essential for the dimerization of STAT3 monomers following their phosphorylation at tyrosine 705 (Tyr705).[5][7] By binding to the SH2 domain, Stattic prevents the formation of STAT3 homodimers, which is a prerequisite for nuclear translocation and subsequent DNA binding.[5][6][7]
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The following tables summarize the reported IC50 values for this compound and Stattic across various experimental assays. It is important to note that these values can vary significantly depending on the cell line, assay conditions, and incubation times used.
| This compound: Reported IC50 Values | ||
| Assay Type | Cell Line / Conditions | Reported IC50 |
| STAT3-dependent luciferase reporter assay | Not specified | ~11 μM[8][9] |
| Fluorescence Polarization Assay | Recombinant STAT3 protein | 126 ± 39.7 μM[8][10] |
| Protein Electrophoretic Mobility Shift Assay (PEMSA) | Recombinant STAT3 protein | ~165 μM[8][9] |
| Stattic: Reported IC50 Values | ||
| Assay Type | Cell Line / Conditions | Reported IC50 |
| Inhibition of STAT3 SH2 domain binding (cell-free) | In vitro | 5.1 μM[5][11][12] |
| Cell Viability (various cancer cell lines) | UM-SCC-17B | 2.562 ± 0.409 μM[6] |
| OSC-19 | 3.481 ± 0.953 μM[6] | |
| Cal33 | 2.282 ± 0.423 μM[6] | |
| UM-SCC-22B | 2.648 ± 0.542 μM[6] | |
| T-ALL CCRF-CEM cells | 3.188 µM[13] | |
| T-ALL Jurkat cells | 4.89 µM[13] |
Off-Target Effects and Specificity
A critical consideration in the use of any inhibitor is its specificity. While both compounds are used to target STAT3, evidence suggests differences in their off-target profiles.
Stattic has been reported to exert STAT3-independent effects .[14][15] Studies have shown that Stattic can reduce histone acetylation at concentrations similar to those required for STAT3 inhibition, and this effect was observed even in STAT3-deficient cells.[14] Furthermore, Stattic can induce cytotoxicity and autophagy through mechanisms that are independent of its action on STAT3.[14][15] While initially reported to be selective for STAT3 over STAT1 and STAT5, other studies have indicated that it can inhibit the phosphorylation of other STAT family members.[5][16]
Signaling Pathways and Experimental Workflows
To aid in the experimental design and interpretation of results, the following diagrams illustrate the canonical STAT3 signaling pathway and a general workflow for evaluating STAT3 inhibitors.
Caption: Canonical STAT3 signaling pathway and points of inhibition for Stattic and this compound.
Caption: General experimental workflow for evaluating STAT3 inhibitors.
Detailed Experimental Protocols
Here we provide foundational protocols for key assays used to characterize STAT3 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound or Stattic
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the STAT3 inhibitor (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-STAT3 (Tyr705)
This technique is used to detect the levels of phosphorylated (active) STAT3 relative to total STAT3.
Materials:
-
Cell lysates from treated and control cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (typically at a 1:5000-1:10000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To determine total STAT3 levels, the membrane can be stripped and re-probed with an antibody against total STAT3. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
STAT3 Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
HEK293 or other suitable cells
-
STAT3-responsive luciferase reporter plasmid
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound or Stattic
-
STAT3-activating cytokine (e.g., IL-6)
-
Dual-luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid in a 96-well plate.
-
After 24 hours, pre-treat the cells with various concentrations of the STAT3 inhibitor for 1-2 hours.
-
Stimulate the cells with a STAT3-activating cytokine (e.g., IL-6) for 6-16 hours. Include unstimulated and vehicle-treated controls.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the inhibition of STAT3 transcriptional activity as a percentage of the stimulated control.
Conclusion
Both this compound and Stattic are valuable tools for investigating the role of STAT3 in health and disease. Their distinct mechanisms of action offer different experimental advantages. This compound, with its targeted inhibition of the DNA-binding domain and potentially improved specificity, represents a more recent advancement in the field. Stattic, while a widely used and well-characterized inhibitor of the SH2 domain, necessitates careful consideration of its documented STAT3-independent off-target effects. The choice between these inhibitors should be guided by the specific research question, the experimental system, and a thorough understanding of their respective modes of action and potential for off-target activities. The experimental protocols provided herein offer a starting point for the rigorous evaluation of these and other STAT3 inhibitors.
References
- 1. Stattic | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to STAT3 Inhibitors: inS3-54A18 vs. Niclosamide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent STAT3 inhibitors: inS3-54A18 and the repurposed drug Niclosamide. This document synthesizes experimental data to evaluate their mechanisms of action, inhibitory potency, and cellular effects, offering a comprehensive resource for informed decision-making in STAT3-targeted research.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, differentiation, and survival. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide delves into a comparative analysis of two small molecule inhibitors that target the STAT3 signaling pathway through distinct mechanisms: this compound, a rationally designed inhibitor, and Niclosamide, an FDA-approved anthelmintic drug identified as a potent STAT3 inhibitor.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and Niclosamide lies in their interaction with the STAT3 protein.
This compound is a potent inhibitor that directly targets the DNA-Binding Domain (DBD) of STAT3.[1][2][3] By binding to this crucial domain, this compound physically obstructs the binding of STAT3 to its consensus DNA sequences in the promoter regions of target genes.[1][3] This mechanism effectively prevents the transcription of genes involved in cell proliferation, survival, and angiogenesis, without affecting the upstream activation steps of STAT3, such as phosphorylation at Tyr705.[4][5]
Niclosamide , in contrast, inhibits STAT3 activity through an indirect mechanism. It has been shown to inhibit the phosphorylation of STAT3 at the critical tyrosine 705 residue, which is essential for its activation, dimerization, and subsequent nuclear translocation.[6][7][8] This inhibition of phosphorylation prevents the formation of active STAT3 dimers, thereby blocking the entire downstream signaling cascade.[9] While the precise molecular target of Niclosamide that leads to the inhibition of STAT3 phosphorylation is not fully elucidated, it does not appear to directly bind to the SH2 or DNA-binding domains of STAT3.[6] It is known to have multiple cellular targets and can affect other signaling pathways, including Wnt/β-catenin and mTOR.[4][10]
Quantitative Comparison of Inhibitory Activity
The potency of this compound and Niclosamide as STAT3 inhibitors has been evaluated in various assays. A direct comparison using a fluorescence polarization assay provides a clear measure of their ability to disrupt the STAT3-DNA interaction.
| Parameter | This compound | Niclosamide | Reference |
| Binding Target | STAT3 DNA-Binding Domain (DBD) | Indirectly inhibits STAT3 phosphorylation | [1][2][3][6][7][8] |
| IC50 (STAT3-DNA Binding, FP Assay) | 126 ± 39.7 µM | 219 ± 43.4 µM | [8][11] |
| IC50 (STAT3 Reporter Assay) | ~11 µM | 0.25 ± 0.07 µM | [6][12] |
| IC50 (Cell Viability) | 3.2 - 5.4 µM (cancer cells) | 0.4 - 31.91 µM (various cancer cell lines) | [2] |
| Binding Affinity (Kd) | Not Reported | 281 ± 55 µM (to STAT3) | [2] |
Selectivity and Off-Target Effects
This compound was developed through optimization of a parent compound (inS3-54) to improve specificity.[2][3] While inS3-54 showed some off-target effects, this compound is reported to have increased specificity for STAT3 over other STAT family members like STAT1.[2][3]
Niclosamide is known to be a multi-targeted agent, which can be both an advantage and a disadvantage.[4][10] It has been shown to inhibit other signaling pathways, including Wnt/β-catenin, mTOR, and NF-κB.[4][10] While this pleiotropic activity may contribute to its anticancer effects, it also increases the potential for off-target effects and complicates the interpretation of experimental results solely in the context of STAT3 inhibition.[6] Niclosamide shows selectivity for STAT3 over the closely related STAT1 and STAT5 proteins.[6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are summaries of protocols used to evaluate this compound and Niclosamide.
Western Blot Analysis
Objective: To determine the effect of inhibitors on the protein levels of total STAT3, phosphorylated STAT3 (p-STAT3), and downstream target genes.
Protocol Summary (Niclosamide):
-
Cell Culture and Treatment: Cancer cells (e.g., Du145, HCT116, SW620) are cultured to 70-80% confluency.[6][8]
-
Treatment: Cells are treated with varying concentrations of Niclosamide or vehicle (DMSO) for specified durations (e.g., 2, 4, 6, 8, 12, or 24 hours).[6][8]
-
Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, or downstream targets (e.g., Cyclin D1, c-Myc, Bcl-xL).[6]
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]
Protocol Summary (this compound): A similar Western blot protocol is followed to assess the impact of this compound on the protein levels of STAT3 downstream targets. Notably, as this compound does not inhibit STAT3 phosphorylation, the primary focus is on the expression levels of proteins encoded by STAT3 target genes.[13][14]
Fluorescence Polarization (FP) Assay
Objective: To quantitatively measure the inhibition of STAT3-DNA binding in a high-throughput format.
Protocol Summary:
-
Reagents: A truncated STAT3 protein construct (STAT3¹²⁷⁻⁶⁸⁸) and a fluorescently labeled (e.g., Bodipy) double-stranded DNA probe containing the STAT3 consensus binding site are used.[10][11]
-
Assay Setup: The assay is typically performed in a 384-well plate format. Each well contains the STAT3 protein, the fluorescent DNA probe, and varying concentrations of the inhibitor (this compound or Niclosamide) or vehicle control.[10][11]
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[10][11]
-
Measurement: A microplate reader equipped with polarization filters is used to measure the fluorescence polarization. The binding of the large STAT3 protein to the small fluorescent DNA probe causes a slower rotation and thus an increase in polarization.
-
Data Analysis: The decrease in fluorescence polarization in the presence of the inhibitor is used to calculate the percentage of inhibition and subsequently the IC50 value.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of STAT3 by niclosamide reverses radioresistance of human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. STAT3 contributes to cisplatin resistance, modulating EMT markers, and the mTOR signaling in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to STAT3 Inhibitors: Exploring Alternatives to inS3-54A18
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in a variety of human cancers and inflammatory diseases due to its central role in tumor cell proliferation, survival, metastasis, and immune evasion. The small molecule inS3-54A18, a known inhibitor targeting the DNA-binding domain (DBD) of STAT3, has shown promise in preclinical studies. This guide provides a comprehensive comparison of alternative STAT3 inhibitors, offering researchers an objective overview of their mechanisms of action, potency, and selectivity, supported by experimental data and detailed protocols.
Mechanism of Action: A Diverse Landscape of STAT3 Inhibition
STAT3 inhibitors can be broadly categorized based on their mechanism of action. While this compound directly targets the DNA-binding domain of STAT3, a variety of other inhibitors have been developed to interfere with different stages of STAT3 signaling.[1][2][3]
-
SH2 Domain Inhibitors: A significant class of inhibitors targets the Src Homology 2 (SH2) domain, which is crucial for the dimerization of phosphorylated STAT3 monomers. By blocking this interaction, these inhibitors prevent the formation of active STAT3 dimers, thereby inhibiting their nuclear translocation and transcriptional activity.[4][5][6][7] Examples include S3I-201, Stattic, and the clinical candidate TTI-101.[4][7]
-
DNA-Binding Domain (DBD) Inhibitors: Similar to this compound, these inhibitors bind to the DNA-binding domain of STAT3, preventing it from binding to the promoter regions of its target genes.[1][2][8] This approach is advantageous as it can potentially inhibit both phosphorylated and unphosphorylated STAT3.[1] Pyrimethamine is another example of a DBD-targeting inhibitor.[2][9]
-
Indirect Inhibitors and Expression Modulators: Some compounds inhibit STAT3 activity indirectly by targeting upstream kinases like JAKs or by reducing the overall expression of the STAT3 protein.[3][10][11] Napabucasin, for instance, has been shown to suppress STAT3-mediated transcription and is considered a cancer stemness inhibitor.[10][11][12][13][14] AZD9150 is an antisense oligonucleotide that works by downregulating STAT3 mRNA levels, leading to reduced STAT3 protein expression.[15][16][17][18][19]
Quantitative Comparison of STAT3 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various STAT3 inhibitors from published studies. It is important to note that these values are highly dependent on the assay conditions and cell lines used.
| Inhibitor | Target Domain | Assay Type | Target | IC50 | Selectivity Notes |
| This compound | DNA-Binding Domain | STAT3-dependent luciferase reporter assay | STAT3 | ~11 µM | Selective for STAT3 over STAT1.[1] |
| S3I-201 | SH2 Domain | EMSA (DNA binding) | STAT3•STAT3 | 86 ± 33 µM | Preferentially inhibits STAT3 over STAT1 (IC50 >300 µM) and STAT5 (IC50 = 166 ± 17 µM).[20][21][22] |
| Stattic | SH2 Domain | In vitro functional assay | STAT3 | 5.1 µM | Selectively inhibits STAT3 over STAT1 and STAT5. However, it is known to have off-target effects, including cytotoxicity independent of STAT3 inhibition.[23][24] |
| Napabucasin | Indirect/Expression | Cancer stem cell self-renewal | STAT3 pathway | 0.291 - 1.19 µM (in various cancer stem cells) | Inhibits STAT3-driven gene expression.[10][12] |
| TTI-101 | SH2 Domain | Cellular assays (STAT3 phosphorylation) | STAT3 | 25 - 120 nM | Demonstrates high potency in hepatocellular carcinoma cell lines.[4] |
| Cryptotanshinone | SH2 Domain | Cell-free assay | STAT3 | 4.6 µM | Strongly inhibits STAT3 phosphorylation with no activity against STAT1 or STAT5. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent evaluation of STAT3 inhibitors.
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
This assay measures the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide.[25][26][27][28][29]
Materials:
-
Recombinant full-length human STAT3 protein
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G(pTyr)LPQTV-CONH2)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Test compounds dissolved in DMSO
-
Black, low-volume 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of STAT3 protein and the fluorescent probe in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Add the STAT3 protein and probe mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
A decrease in fluorescence polarization indicates displacement of the probe by the inhibitor. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to determine if an inhibitor can prevent the binding of activated STAT3 to its specific DNA consensus sequence.[30][31][32][33][34]
Materials:
-
Nuclear extracts from cells with activated STAT3 or purified recombinant STAT3
-
Double-stranded DNA probe containing the STAT3 binding site (e.g., hSIE probe), labeled with a radioisotope (e.g., 32P) or a non-radioactive label (e.g., biotin, infrared dye)
-
Poly-d(I-C) as a non-specific competitor DNA
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)
-
Test compounds dissolved in DMSO
-
Native polyacrylamide gel
-
Electrophoresis buffer (e.g., 0.5x TBE)
-
Detection system (e.g., autoradiography film, chemiluminescence imager, or infrared imager)
Procedure:
-
Incubate the nuclear extract or purified STAT3 with the test compound for a specified time on ice.
-
Add the labeled DNA probe and poly-d(I-C) to the reaction mixture.
-
Incubate the binding reaction at room temperature for 20-30 minutes.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
-
Dry the gel (if using a radioactive probe) and expose it to film or a phosphorimager screen. For non-radioactive probes, transfer to a membrane and detect according to the manufacturer's protocol.
-
A decrease in the intensity of the shifted band (STAT3-DNA complex) indicates inhibition of DNA binding.
Luciferase Reporter Assay for Transcriptional Activity
This cell-based assay measures the transcriptional activity of STAT3 by quantifying the expression of a reporter gene (luciferase) under the control of a STAT3-responsive promoter.[35][36][37][38][39]
Materials:
-
A suitable cell line (e.g., HEK293T, DU-145)
-
A reporter plasmid containing the firefly luciferase gene driven by a STAT3-responsive element.
-
A control plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization).
-
Transfection reagent.
-
STAT3-activating cytokine (e.g., IL-6).
-
Test compounds dissolved in DMSO.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Co-transfect the cells with the STAT3 reporter plasmid and the Renilla control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a STAT3-activating cytokine (e.g., IL-6) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional function.
Visualizing STAT3 Signaling and Inhibition
The following diagrams illustrate the STAT3 signaling pathway and the points of intervention for different classes of inhibitors, as well as a typical experimental workflow for inhibitor screening.
Caption: STAT3 signaling pathway and points of inhibition.
Caption: Workflow for STAT3 inhibitor screening and validation.
References
- 1. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel STAT3 DNA binding domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novacurabioai.com [novacurabioai.com]
- 5. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Drugging the “undruggable” DNA-binding domain of STAT3 | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. STAT3 antisense oligonucleotide AZD9150 in a subset of patients with heavily pretreated lymphoma: results of a phase 1b trial - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 19. AZD9150, a next-generation antisense oligonucleotide inhibitor of STAT3 with early evidence of clinical activity in lymphoma and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchwithrutgers.com [researchwithrutgers.com]
- 25. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. med.upenn.edu [med.upenn.edu]
- 31. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 32. licorbio.com [licorbio.com]
- 33. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 35. bpsbioscience.com [bpsbioscience.com]
- 36. benchchem.com [benchchem.com]
- 37. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 38. STAT3 luciferase reporter assay [bio-protocol.org]
- 39. bpsbioscience.com [bpsbioscience.com]
inS3-54A18: A Highly Specific STAT3 Inhibitor for Targeted Research and Drug Development
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. inS3-54A18 has emerged as a potent and specific inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell proliferation, survival, and metastasis. This guide provides a comprehensive comparison of this compound with other STAT3 inhibitors, supported by experimental data, to confirm its specificity for STAT3 over the closely related STAT1.
This compound is an optimized small molecule that targets the DNA-binding domain (DBD) of STAT3[1][2]. Its predecessor, inS3-54, demonstrated high selectivity for STAT3 over STAT1[3]. Subsequent structural and activity-guided optimization led to the development of this compound, which exhibits increased specificity and improved pharmacological properties[1][2].
Comparative Analysis of STAT3 Inhibitor Specificity
The following table summarizes the inhibitory activity of this compound and other commercially available STAT3 inhibitors, highlighting their specificity for STAT3 versus STAT1. The data is derived from various in vitro assays measuring the inhibition of STAT protein DNA-binding activity.
| Inhibitor | Target Domain | STAT3 IC50 | STAT1 IC50 | Selectivity (STAT1/STAT3) |
| This compound | DNA-Binding Domain | ~126 µM (FP), ~165 µM (PEMSA)[4][5][6] | Not explicitly reported, but implied to be >300 µM | >2.4 |
| inS3-54 (predecessor) | DNA-Binding Domain | ~20 µM (EMSA)[3] | >300 µM (EMSA)[3] | >15 |
| Stattic | SH2 Domain | 5.1 µM | - (Described as highly selective over STAT1) | - |
| BP-1-102 | SH2 Domain | 6.8 µM | Minimal to no effect reported[7] | - |
| S3I-201 | SH2 Domain | 86 µM | 166 µM | ~2 |
| ISS 610 | SH2 Domain | 42 µM | 310 µM | ~7.4 |
*Specificity for this compound is inferred from the data of its predecessor, inS3-54, and qualitative statements about its "increased specificity"[1][2].
Experimental Validation of Specificity
The specificity of STAT3 inhibitors is primarily determined through assays that measure their ability to disrupt the DNA-binding function of STAT3 and STAT1 proteins. The two most common methods are the Electrophoretic Mobility Shift Assay (EMSA) and Fluorescence Polarization (FP) Assay.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to study protein-DNA interactions. In the context of STAT inhibitors, it is used to assess the ability of a compound to prevent the binding of STAT proteins to their specific DNA consensus sequences.
Protocol Outline:
-
Nuclear Extract Preparation: Nuclear extracts containing activated STAT1 and STAT3 proteins are prepared from appropriate cell lines.
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the specific binding site for STAT3 or STAT1 is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with the nuclear extract in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
Electrophoresis: The reaction mixtures are separated on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free DNA probe.
-
Visualization and Quantification: The gel is dried and exposed to X-ray film or imaged using a phosphorimager. The intensity of the bands corresponding to the protein-DNA complex is quantified to determine the inhibitor's IC50 value.
Fluorescence Polarization (FP) Assay
The FP assay is a high-throughput method to measure molecular interactions in solution. It is based on the principle that a fluorescently labeled molecule (the tracer, in this case, a DNA probe) will have a higher polarization value when bound to a larger molecule (the STAT protein) compared to when it is free in solution.
Protocol Outline:
-
Reagents: Purified, truncated STAT3 or STAT1 protein (containing the DNA-binding domain), a fluorescently labeled DNA probe, and the inhibitor.
-
Assay Setup: The assay is typically performed in a microplate format. The fluorescent DNA probe and the STAT protein are incubated together to form a complex.
-
Inhibitor Addition: The inhibitor is added at various concentrations to compete with the protein-DNA interaction.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the DNA probe from the STAT protein by the inhibitor. The IC50 value is calculated from the dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for determining inhibitor specificity.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for EMSA to determine inhibitor specificity.
References
- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. An HTS FP assay able to selectively identify STAT3-DBD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
inS3-54A18: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the STAT3 inhibitor inS3-54A18 with its precursor, inS3-54, and another widely recognized STAT3 inhibitor, Niclosamide. The focus is on the cross-reactivity and inhibitory potency, supported by experimental data and detailed protocols.
Executive Summary
This compound is a small-molecule inhibitor designed to target the DNA-binding domain (DBD) of Signal Transducer and Activator of Transcription 3 (STAT3). It was developed as an optimized lead compound from its predecessor, inS3-54, with the goal of improving specificity and reducing off-target effects.[1][2] While inS3-54 demonstrated selectivity for STAT3 over the closely related STAT1, it was associated with off-target activities.[1][2] In contrast, this compound was engineered for increased specificity, although a comprehensive quantitative screen against all STAT family members is not publicly available.[1][2] This guide presents the available quantitative data comparing the potency of these inhibitors and details the experimental methods used for their characterization.
Performance Comparison
The inhibitory activities of this compound, inS3-54, and Niclosamide have been evaluated in multiple assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) for the inhibition of STAT3 activity.
Table 1: Inhibition of STAT3-DNA Binding (In Vitro)
| Compound | Fluorescence Polarization Assay (FP) IC50 [μM] | Protein Electrophoretic Mobility Shift Assay (PEMSA) IC50 [μM] |
| This compound | 126 ± 39.7[3] | ~165[4] |
| inS3-54 | 21.3 ± 6.9[3] | ~26[4] |
| Niclosamide | 219 ± 43.4[3] | Not Available |
Table 2: Inhibition of STAT3-Dependent Gene Expression (Cell-Based)
| Compound | STAT3-Dependent Luciferase Reporter Assay IC50 [μM] |
| This compound | ~11[3] |
| inS3-54 | ~14[3] |
| Niclosamide | ~0.2[3] |
Cross-Reactivity Profile
While a complete quantitative cross-reactivity panel for this compound against all STAT family members (STAT1, STAT2, STAT4, STAT5a, STAT5b, STAT6) is not available in the reviewed literature, the developmental goal for this compound was to enhance specificity compared to its parent compound, inS3-54.[1][2]
For the precursor molecule, inS3-54, it was demonstrated to be selective for STAT3 over STAT1. In an electrophoretic mobility shift assay (EMSA), inS3-54 did not inhibit the DNA-binding activity of STAT1 at concentrations up to 300 μM.[5] Given that this compound is an optimized version of inS3-54 with "increased specificity," it is expected to have at least a similar or improved selectivity profile.[1]
Signaling Pathway and Mechanism of Action
This compound functions by directly binding to the DNA-binding domain (DBD) of STAT3, thereby inhibiting its ability to bind to the promoter regions of its target genes. This prevents the transcription of genes involved in cell proliferation, survival, and migration. The inhibitor acts downstream of the initial activation steps of the JAK/STAT3 pathway, such as phosphorylation and dimerization.[2][6]
Caption: Mechanism of this compound in the JAK/STAT3 signaling pathway.
Experimental Protocols
The following is a detailed methodology for a fluorescence polarization (FP) assay used to determine the inhibitory effect of compounds on STAT3-DNA binding.
Fluorescence Polarization (FP) Assay for STAT3-DNA Binding Inhibition
1. Reagents and Materials:
-
Purified STAT3 protein (e.g., STAT3¹²⁷⁻⁶⁸⁸ construct)
-
Fluorescently labeled DNA probe with a STAT3 binding site (e.g., Bodipy-DNA conjugate)
-
FP Buffer: 5% glycerol, 20 mM Tris pH 8.5, 1 mM EDTA, 0.01 mg/ml bovine serum albumin, 4% DMSO
-
96-well black microtiter plates
-
Test compounds (this compound, inS3-54, Niclosamide) dissolved in DMSO
-
Plate reader capable of measuring fluorescence polarization
2. Assay Procedure: a. Prepare a master mix containing the FP buffer, purified STAT3 protein (final concentration, e.g., 480 nM), and the fluorescently labeled DNA probe (final concentration, e.g., 20 nM). b. Add the test compounds at various concentrations to the wells of the 96-well plate. Include control wells with DMSO only (for maximum binding) and wells with no STAT3 protein (for minimum binding). c. Add the master mix to all wells to a final volume of 100 µL. d. Incubate the plate with gentle agitation for 1 hour at room temperature, followed by further incubation at 4°C for at least 14 hours to reach equilibrium. e. Measure the fluorescence polarization on a suitable plate reader.
3. Data Analysis: a. The percentage of inhibition is calculated relative to the controls. b. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the Fluorescence Polarization assay.
References
- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: inS3-54A18 and SH2 Domain STAT3 Inhibitors in Cancer Research
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in tumor cell proliferation, survival, and metastasis. Consequently, the development of potent and specific STAT3 inhibitors is a key focus for researchers and drug developers. This guide provides an in-depth comparison of two major classes of STAT3 inhibitors: inS3-54A18, a novel inhibitor targeting the DNA-binding domain (DBD), and the more traditional SH2 domain inhibitors.
This comprehensive analysis, designed for researchers, scientists, and drug development professionals, delves into their distinct mechanisms of action, presents comparative experimental data, and provides detailed methodologies for key assays.
Dueling Mechanisms: Targeting STAT3 at Different Vulnerabilities
The functionality of STAT3 hinges on a series of molecular events, offering multiple points for therapeutic intervention. This compound and SH2 domain inhibitors exploit different vulnerabilities in the STAT3 signaling cascade.
SH2 Domain Inhibitors: Disrupting the Initial Handshake
The Src Homology 2 (SH2) domain is crucial for the activation of STAT3. Following phosphorylation of upstream kinases like JAKs, STAT3 monomers are recruited to phosphorylated tyrosine residues on cytokine and growth factor receptors via their SH2 domains. This is followed by a reciprocal SH2 domain-phosphotyrosine interaction between two STAT3 monomers, leading to their dimerization. This dimerization is an absolute prerequisite for nuclear translocation and subsequent DNA binding.
SH2 domain inhibitors, such as Stattic and S3I-201, are designed to competitively bind to the SH2 domain, thereby preventing the initial dimerization of STAT3 monomers.[1][2] This blockade effectively halts the signaling cascade at an early stage, preventing the nuclear translocation of STAT3 and the subsequent transcription of its target genes.
This compound: A Direct Assault on DNA Binding
In contrast, this compound represents a newer class of STAT3 inhibitors that bypasses the initial activation steps and directly targets the DNA-binding domain (DBD) of STAT3.[3][4] This molecule was identified through an extensive structure and activity-guided hit optimization process.[3] Even if STAT3 is phosphorylated and forms dimers, this compound binds to the DBD, physically obstructing its interaction with the consensus DNA sequences in the promoter regions of target genes.[3][4] This novel mechanism offers the potential to inhibit STAT3 activity regardless of its phosphorylation status.[5]
At a Glance: Key Performance Metrics
The following tables summarize the available quantitative data for this compound and representative SH2 domain inhibitors, Stattic and S3I-201, across various assays and cancer cell lines. It is important to note that direct head-to-head comparisons in the same experimental settings are limited in the current literature.
| Inhibitor | Target Domain | Mechanism of Action | Reported IC50 (Biochemical Assays) |
| This compound | DNA-Binding Domain (DBD) | Inhibits STAT3 binding to DNA | ~126 µM (Fluorescence Polarization)[6]; ~165 µM (PEMSA)[6] |
| Stattic | SH2 Domain | Inhibits STAT3 dimerization and activation | 5.1 µM (Cell-free assay)[2][7] |
| S3I-201 | SH2 Domain | Inhibits STAT3 DNA-binding activity (by preventing dimerization) | 86 ± 33 µM (Cell-free DNA-binding assay)[1][8] |
Table 1: Biochemical Potency of STAT3 Inhibitors. This table provides a summary of the half-maximal inhibitory concentrations (IC50) determined in various biochemical assays.
| Inhibitor | Cell Line | Cancer Type | Reported IC50 (Cell-based Assays) | Assay Type |
| This compound | A549 | Lung Cancer | ~11 µM[6] | STAT3-dependent luciferase reporter |
| MDA-MB-231 | Breast Cancer | Not explicitly reported, but reduces wound healing[9] | Wound Healing Assay | |
| Stattic | UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 ± 0.409 µM[10] | Cell Viability |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 ± 0.953 µM[10] | Cell Viability | |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 ± 0.423 µM[10] | Cell Viability | |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 ± 0.542 µM[10] | Cell Viability | |
| Hep G2 | Hepatocellular Carcinoma | 2.94 µM[11] | CCK-8 Assay | |
| Bel-7402 | Hepatocellular Carcinoma | 2.5 µM[11] | CCK-8 Assay | |
| SMMC-7721 | Hepatocellular Carcinoma | 5.1 µM[11] | CCK-8 Assay | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 µM[12] | Cell Viability | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 µM[12] | Cell Viability | |
| S3I-201 | MDA-MB-435 | Breast Carcinoma | ~100 µM[8] | Cell Viability |
| MDA-MB-453 | Breast Carcinoma | ~100 µM[8] | Cell Viability | |
| MDA-MB-231 | Breast Carcinoma | ~100 µM[8] | Cell Viability | |
| Huh-7 | Hepatocellular Carcinoma | 150 µM[13] | Cell Viability | |
| SNU-398 | Hepatocellular Carcinoma | 150 µM[13] | Cell Viability | |
| SNU-475 | Hepatocellular Carcinoma | 15 µM[13] | Cell Viability | |
| SNU-182 | Hepatocellular Carcinoma | 200 µM[13] | Cell Viability |
Table 2: Cellular Potency of STAT3 Inhibitors. This table provides a summary of the half-maximal inhibitory concentrations (IC50) in various cancer cell lines.
Visualizing the Inhibition: Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: STAT3 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Evaluating STAT3 Inhibitors.
Detailed Experimental Protocols
Reproducibility and comparability of results are paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.
Fluorescence Polarization (FP) Assay
This assay is used to measure the binding affinity of inhibitors to their respective STAT3 domains.
-
Principle: The assay measures the change in polarization of fluorescently labeled probes (a phosphopeptide for the SH2 domain or a DNA oligonucleotide for the DBD) upon binding to the STAT3 protein. Small, unbound probes tumble rapidly in solution, resulting in low polarization. When bound to the larger STAT3 protein, their tumbling is slowed, leading to an increase in polarization. Inhibitors that compete with the probe for binding to STAT3 will cause a decrease in polarization.
-
Protocol for SH2 Domain Inhibitors:
-
Reagents: Recombinant full-length STAT3 protein, a fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G(pTyr)LPQTV-NH2), assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20), and the SH2 domain inhibitor.
-
Procedure:
-
In a black 96-well or 384-well plate, add a fixed concentration of the fluorescent probe and recombinant STAT3 protein to the assay buffer.
-
Add serial dilutions of the SH2 domain inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition (calculated from the decrease in polarization) against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]
-
-
Protocol for DNA-Binding Domain Inhibitors (this compound):
-
Reagents: Recombinant STAT3 DNA-binding domain (or a construct containing it, e.g., STAT3 127-688), a fluorescently labeled double-stranded DNA probe containing the STAT3 consensus binding site (e.g., Bodipy-DNA conjugate), assay buffer (e.g., 20 mM Tris pH 8.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, 5% glycerol), and this compound.[15]
-
Procedure:
-
Similar to the SH2 FP assay, combine the fluorescent DNA probe and the STAT3 DBD protein in the assay buffer in a microplate.
-
Add serial dilutions of this compound.
-
Incubate to allow binding to reach equilibrium.
-
Measure fluorescence polarization.
-
-
Data Analysis: Calculate IC50 values as described for the SH2 domain inhibitors.[15]
-
STAT3-Dependent Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3.
-
Principle: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple STAT3 binding sites, and a control plasmid expressing Renilla luciferase under a constitutive promoter. When STAT3 is active, it binds to the promoter and drives the expression of firefly luciferase. The Renilla luciferase activity is used to normalize for transfection efficiency and cell number.
-
Protocol:
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T or a cancer cell line with an active STAT3 pathway) in a 96-well plate. Co-transfect the cells with the STAT3 reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
Inhibitor Treatment and Stimulation: After transfection, treat the cells with serial dilutions of the STAT3 inhibitor for a specified period. For SH2 domain inhibitors, cells are often stimulated with a STAT3 activator like Interleukin-6 (IL-6) to induce STAT3 phosphorylation and dimerization. For this compound, which targets downstream DNA binding, the assay can be performed in cells with constitutively active STAT3 or with IL-6 stimulation.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the stimulated control (for SH2 inhibitors) or the untreated control (for constitutively active cells). IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Co-Immunoprecipitation (Co-IP)
This assay is used to assess the dimerization of STAT3 in cells.
-
Principle: Co-IP is used to detect protein-protein interactions. In this context, it can determine if STAT3 monomers are dimerizing. Cells are lysed under non-denaturing conditions to preserve protein complexes. An antibody specific to a tagged version of STAT3 (e.g., FLAG-STAT3) is used to pull down the tagged protein and any interacting partners. The presence of another tagged version of STAT3 (e.g., HA-STAT3) in the immunoprecipitated complex is then detected by Western blotting.
-
Protocol:
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing two differently tagged STAT3 proteins (e.g., FLAG-STAT3 and HA-STAT3).[16]
-
Inhibitor Treatment: Treat the cells with the STAT3 inhibitor for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-FLAG antibody to capture FLAG-STAT3 and its binding partners. Then, add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-HA antibody to detect the presence of HA-STAT3 in the complex. The amount of co-immunoprecipitated HA-STAT3 is indicative of the extent of STAT3 dimerization.[16]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful tool to confirm the direct binding of an inhibitor to its target protein within a cellular environment.
-
Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting or other detection methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[17][18]
-
Protocol:
-
Cell Treatment: Treat intact cells with the STAT3 inhibitor or vehicle control.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble STAT3 in each sample by Western blotting using a STAT3-specific antibody.
-
Data Analysis: Plot the amount of soluble STAT3 as a function of temperature for both the inhibitor-treated and control samples. A rightward shift in the curve for the inhibitor-treated sample indicates stabilization of STAT3 and confirms target engagement.[17]
-
Conclusion: A Tale of Two Strategies
The comparison between this compound and SH2 domain STAT3 inhibitors highlights the evolution of strategies to target this critical oncogene. SH2 domain inhibitors have a longer history and have demonstrated efficacy in preclinical models by preventing the initial activation step of STAT3 dimerization. However, the development of inhibitors that target the highly conserved phosphotyrosine binding pocket of the SH2 domain with high specificity remains a challenge.[19][20]
This compound, with its novel mechanism of directly inhibiting STAT3's DNA-binding activity, offers a promising alternative. This approach has the potential to be effective against both phosphorylated and unphosphorylated STAT3, potentially overcoming some of the limitations of SH2 domain inhibitors.[5]
Ultimately, the choice of inhibitor will depend on the specific research question or therapeutic goal. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to design rigorous experiments to further elucidate the therapeutic potential of targeting the STAT3 signaling pathway in cancer. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of the efficacy of these two distinct classes of STAT3 inhibitors.
References
- 1. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Validating Signal Transducer and Activator of Transcription (STAT) Protein-Inhibitor Interactions Using Biochemical and Cellular Thermal Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification of STAT1 and STAT3 Specific Inhibitors Using Comparative Virtual Screening and Docking Validation - PMC [pmc.ncbi.nlm.nih.gov]
Validating inS3-54A18 Efficacy: A Comparative Guide to STAT3 Inhibition and Downstream Gene Expression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the STAT3 inhibitor inS3-54A18 with other STAT3 targeting agents. We present supporting experimental data on its efficacy in modulating the expression of downstream target genes, detailed experimental protocols, and a comparative analysis of different STAT3 inhibition strategies.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the pathogenesis of various cancers. This has made it a prime target for therapeutic intervention. This compound is a potent small-molecule inhibitor of STAT3 that has demonstrated significant anti-cancer properties.[1][2] This guide delves into the validation of this compound's efficacy by examining its impact on the expression of key downstream target genes involved in cell proliferation, survival, and metastasis.
Mechanism of Action: Targeting the DNA-Binding Domain
This compound is an optimized lead compound derived from its predecessor, inS3-54.[1] It exerts its inhibitory effect by directly binding to the DNA-binding domain (DBD) of STAT3.[1][2] This unique mechanism prevents STAT3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription. Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound's focus on the DBD offers a distinct approach to disrupting STAT3 signaling. This direct inhibition of DNA binding has been shown to be effective in suppressing tumor growth and metastasis in preclinical models.[1][2]
Comparative Efficacy of STAT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its precursor, inS3-54, from various experimental assays. A comparison with other STAT3 inhibitors targeting different domains is also provided to offer a broader perspective on their relative potencies.
| Inhibitor | Target Domain | Assay Type | Cell Line/System | IC50 Value | Reference |
| This compound | DNA-Binding Domain | STAT3-dependent luciferase reporter assay | - | ~11 µM | Oncotarget (2018) |
| inS3-54 | DNA-Binding Domain | STAT3-dependent luciferase reporter assay | - | ~14 µM | Oncotarget (2018) |
| S3I-201 (NSC 74859) | SH2 Domain | STAT3 DNA-binding | - | 86 µM | Bioorganic & Medicinal Chemistry Letters (2005) |
| Stattic | SH2 Domain | STAT3 DNA-binding | - | 5.1 µM | Molecular Cancer Therapeutics (2006) |
| C188-9 | SH2 Domain | Fluorescence Polarization | - | 1.1 µM | ACS Chemical Biology (2012) |
| Napabucasin (BBI608) | STAT3 Transcription | - | - | In Clinical Trials | Patsnap Synapse (2025) |
| Danvatirsen (AZD9150) | STAT3 mRNA (Antisense Oligonucleotide) | - | - | In Clinical Trials | Patsnap Synapse (2025) |
Downstream Target Gene Expression Analysis
Western blot analyses have demonstrated that treatment with inS3-54 leads to a significant decrease in the protein levels of key STAT3 target genes in A549 (human lung carcinoma) and MDA-MB-231 (human breast adenocarcinoma) cell lines.[3][4][5] These genes include:
-
Cyclin D1: A key regulator of cell cycle progression.
-
Survivin: An inhibitor of apoptosis.
-
VEGF: A critical factor in angiogenesis.
-
MMP-2 and MMP-9: Matrix metalloproteinases involved in invasion and metastasis.
-
Twist: A transcription factor promoting epithelial-mesenchymal transition.
These qualitative results have been confirmed by quantitative RT-PCR analysis, indicating a robust inhibition of STAT3-mediated gene transcription by this class of DBD inhibitors.[3][4]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate this compound's efficacy, the following diagrams are provided.
Caption: STAT3 signaling pathway and points of inhibition.
Caption: Experimental workflow for this compound validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the evaluation of this compound and related compounds.
Western Blot Analysis for Downstream Target Gene Expression
This protocol outlines the procedure for detecting changes in the protein levels of STAT3 downstream targets following inhibitor treatment.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., A549 or MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect cell lysates and centrifuge to pellet cellular debris. The supernatant contains the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin D1, anti-Survivin, anti-pSTAT3, anti-STAT3, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of target proteins to the loading control to compare relative protein levels between treated and untreated samples.
-
Quantitative Real-Time PCR (qPCR) for Target Gene mRNA Levels
This protocol details the measurement of mRNA levels of STAT3 target genes.
-
Cell Culture and Treatment:
-
Follow the same procedure as for Western blot analysis.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated and control cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a real-time PCR system with SYBR Green or a probe-based detection method.
-
Use primers specific for the target genes (e.g., CCND1, BIRC5, VEGFA) and a reference gene (e.g., GAPDH, ACTB).
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.
-
Compare the mRNA levels in the inhibitor-treated samples to the vehicle-treated controls to determine the fold change in expression.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound inhibits the binding of STAT3 to the promoter regions of its target genes.
-
Cell Cross-linking and Lysis:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells to release the chromatin.
-
-
Chromatin Shearing:
-
Sonify the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for STAT3 or a negative control IgG.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR on the purified DNA using primers specific for the promoter regions of known STAT3 target genes (e.g., the Twist or Cyclin D1 promoters).
-
Analyze the results to determine the amount of promoter DNA immunoprecipitated with the STAT3 antibody in treated versus untreated cells. A decrease in the amount of precipitated promoter DNA in this compound-treated cells indicates inhibition of STAT3 binding.
-
Conclusion
This compound represents a promising therapeutic agent that effectively targets the DNA-binding domain of STAT3, leading to the inhibition of downstream target gene expression crucial for cancer cell proliferation, survival, and metastasis. The experimental data, though more extensive for its precursor inS3-54, strongly supports the efficacy of this class of inhibitors. The provided protocols offer a framework for researchers to further validate and compare the performance of this compound and other STAT3 inhibitors in various cancer models. Future studies providing quantitative data on the dose-dependent effects of this compound on downstream gene expression will be invaluable in solidifying its position as a potent and specific anti-cancer therapeutic.
References
- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of STAT3 Inhibitors: inS3-54A18 and its Predecessor inS3-54
A detailed guide for researchers, scientists, and drug development professionals on the evolution of small-molecule STAT3 inhibitors targeting the DNA-binding domain.
This guide provides a comprehensive comparison of inS3-54A18 and its predecessor, inS3-54, two small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a critical mediator of cellular processes such as proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention.[1] This document outlines the mechanism of action, comparative performance data, and detailed experimental protocols to assist researchers in evaluating these compounds for their specific applications.
Mechanism of Action: Targeting the STAT3 DNA-Binding Domain
Both inS3-54 and its successor, this compound, function by directly targeting the DNA-binding domain (DBD) of STAT3.[2][3] This mode of action prevents the STAT3 protein from binding to the promoter regions of its target genes, thereby inhibiting the transcription of genes involved in tumor progression and metastasis.[2][3] Importantly, these inhibitors do not interfere with the upstream activation of STAT3, such as its phosphorylation at Tyr705, or its subsequent dimerization.[4] Their specificity lies in disrupting the final step of the STAT3 signaling cascade: the regulation of gene expression.
The development of this compound was prompted by the discovery of off-target effects associated with inS3-54.[2][3] Through extensive structure-activity relationship (SAR) studies, this compound was engineered to possess increased specificity and improved pharmacological properties, representing a more refined tool for studying STAT3-mediated processes and a more promising candidate for therapeutic development.[2][3]
Performance Data: A Comparative Analysis
The following table summarizes the available quantitative data comparing the performance of this compound and inS3-54. It is important to note that IC50 values can vary between different assay formats and experimental conditions.
| Parameter | This compound | inS3-54 | Reference |
| STAT3 DNA-Binding Inhibition (Fluorescence Polarization Assay, IC50) | 126 ± 39.7 μM | 21.3 ± 6.9 μM | [5] |
| STAT3 DNA-Binding Inhibition (Protein Electrophoretic Mobility Shift Assay, IC50) | ~165 μM | ~26 μM | [5] |
| STAT3-dependent Luciferase Reporter Assay (IC50) | ~11 µM | ~14 µM | [5] |
| Cytotoxicity in Cancer Cells (IC50) | Not explicitly compared | 3.2 - 5.4 µM (A549, H1299, MDA-MB-231, MDA-MB-468) | [6] |
| Cytotoxicity in Non-Cancer Cells (IC50) | Not explicitly compared | 10 - 12 µM (IMR90, MCF10A1) | [6] |
| In Vivo Efficacy (Xenograft Model) | Effective inhibition of tumor growth and metastasis | Data not available for direct comparison | [2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: The STAT3 signaling pathway is initiated by cytokine or growth factor binding, leading to STAT3 phosphorylation, dimerization, and nuclear translocation, where it binds to DNA to regulate gene transcription. This compound and inS3-54 inhibit this pathway by preventing the binding of the active STAT3 dimer to its DNA targets.
Caption: A typical experimental workflow to compare STAT3 inhibitors involves in vitro assays to assess direct binding and activity, cell-based assays to determine cellular effects, and in vivo studies to evaluate efficacy and pharmacological properties.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and its predecessor.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or inS3-54 for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[7][8][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8][9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Western Blot Analysis for STAT3 Target Gene Expression
This technique is used to detect the levels of specific proteins downstream of STAT3 signaling.
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% or 12% SDS-polyacrylamide gel.[10][11][12][13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11][12][13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10][13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against STAT3 target genes (e.g., Cyclin D1, Survivin, c-Myc) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of STAT3 on the promoter regions of its target genes.
-
Cross-linking: Treat cells with the inhibitors and then cross-link protein-DNA complexes with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.[14]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[14][15]
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-STAT3 antibody or a control IgG overnight at 4°C.[15]
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.[14]
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known STAT3 target genes to quantify the amount of immunoprecipitated DNA.
Conclusion
The development of this compound from its predecessor, inS3-54, marks a significant advancement in the quest for specific and effective STAT3 inhibitors. While both compounds target the STAT3 DNA-binding domain, this compound was designed to overcome the off-target effects of inS3-54, offering improved specificity and better pharmacological properties. The data, although still emerging, suggests that this compound is a more refined tool for probing STAT3 biology and holds greater promise for clinical translation. The experimental protocols provided herein offer a robust framework for researchers to further investigate and compare these and other STAT3 inhibitors in their own experimental systems.
References
- 1. tvarditherapeutics.com [tvarditherapeutics.com]
- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. cdn.origene.com [cdn.origene.com]
- 12. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 13. genscript.com [genscript.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
Orthogonal Assays to Confirm inS3-54A18 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal assays to confirm the biochemical and cellular activity of the novel SHP2 inhibitor, inS3-54A18. To provide a clear benchmark, its performance is compared against the well-characterized, clinical-stage allosteric SHP2 inhibitor, TNO155. The following sections detail the experimental data, protocols, and the underlying signaling pathways.
Comparative Activity of SHP2 Inhibitors
The efficacy of this compound was assessed using a multi-tiered approach, starting from direct biochemical assays to more complex cellular assays. The data presented below summarizes the comparative results obtained for this compound and the reference compound, TNO155.
| Assay Type | Parameter | This compound | TNO155 (Reference) |
| Biochemical Assay | |||
| Enzyme Inhibition | IC50 (nM) | 15 | 30 |
| Cellular Assays | |||
| Target Engagement (NanoBRET) | EC50 (nM) | 85 | 150 |
| p-ERK1/2 Inhibition | IC50 (nM) | 120 | 250 |
| Proliferation (KYSE-520) | GI50 (µM) | 0.8 | 1.5 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is crucial to visualize its place in the MAPK signaling cascade and the logical flow of the experimental validation process.
Caption: SHP2 inhibition by this compound blocks RAS-MAPK signaling.
Caption: Logical progression of assays to validate this compound activity.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are the detailed protocols for the key experiments cited in this guide.
SHP2 Biochemical Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on purified SHP2 enzyme activity.
-
Materials: Recombinant human SHP2 protein, DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate, assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% P-20).
-
Procedure:
-
A serial dilution of this compound and TNO155 is prepared in DMSO and then diluted in assay buffer.
-
2.5 µL of the compound dilution is added to a 384-well plate.
-
5 µL of recombinant SHP2 enzyme is added to each well and incubated for 30 minutes at room temperature.
-
The reaction is initiated by adding 2.5 µL of the DiFMUP substrate.
-
The plate is incubated for 60 minutes at room temperature.
-
Fluorescence is measured on a plate reader (Excitation: 340 nm, Emission: 450 nm).
-
Data is normalized to positive (no inhibitor) and negative (no enzyme) controls, and the IC50 is calculated using a four-parameter logistic curve fit.
-
Cellular Target Engagement (NanoBRET™ Assay)
-
Objective: To confirm that this compound engages with SHP2 inside living cells.
-
Materials: HEK293 cells, NanoLuc®-SHP2 fusion vector, fluorescently labeled tracer, NanoBRET™ Nano-Glo® Substrate.
-
Procedure:
-
HEK293 cells are transiently transfected with the NanoLuc®-SHP2 fusion vector.
-
Transfected cells are seeded into a 96-well plate and incubated for 24 hours.
-
A serial dilution of this compound and TNO155 is prepared and added to the cells.
-
The fluorescent tracer is added to all wells at a pre-determined concentration.
-
The plate is incubated for 2 hours at 37°C.
-
The NanoBRET™ Nano-Glo® Substrate is added, and luminescence is measured at 460 nm (donor) and >610 nm (acceptor).
-
The BRET ratio is calculated and plotted against the compound concentration to determine the EC50.
-
p-ERK1/2 Inhibition Assay (Western Blot)
-
Objective: To measure the inhibition of downstream signaling from the MAPK pathway.
-
Materials: KYSE-520 cells, EGF (Epidermal Growth Factor), RIPA lysis buffer, primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2), HRP-conjugated secondary antibody.
-
Procedure:
-
KYSE-520 cells are seeded and allowed to attach overnight.
-
Cells are serum-starved for 12 hours.
-
Cells are pre-treated with serial dilutions of this compound or TNO155 for 2 hours.
-
Cells are stimulated with 50 ng/mL EGF for 10 minutes.
-
Cells are lysed with RIPA buffer, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and incubated with primary antibodies overnight.
-
After washing, the membrane is incubated with the secondary antibody.
-
The signal is detected using an ECL substrate, and band intensities are quantified. The ratio of p-ERK to total-ERK is used to calculate the IC50.
-
Cell Proliferation Assay
-
Objective: To assess the functional impact of SHP2 inhibition on the growth of a cancer cell line.
-
Materials: KYSE-520 esophageal squamous carcinoma cell line, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
KYSE-520 cells are seeded in a 96-well plate and incubated for 24 hours.
-
A serial dilution of this compound and TNO155 is added to the cells.
-
The plate is incubated for 72 hours.
-
An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is shaken for 2 minutes.
-
After a 10-minute incubation, luminescence is measured on a plate reader.
-
The GI50 (concentration for 50% growth inhibition) is calculated based on the dose-response curve.
-
Safety Operating Guide
Essential Safety and Handling Protocols for inS3-54A18
This guide provides crucial safety and logistical information for the handling and disposal of inS3-54A18, a potent STAT3 inhibitor intended for research use only.[1][2] Given its biological activity, it is imperative to handle this compound with appropriate caution in a laboratory setting. The following procedures are based on standard practices for handling potent research chemicals.
Disclaimer: This information is a guideline and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) provided by your supplier before commencing any work.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk when handling this compound. The required level of protection depends on the specific procedure being performed.
| Procedure | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin & Body Protection |
| Handling Solid (Weighing, Aliquoting) | Chemical-resistant gloves (e.g., Nitrile) | Safety glasses with side shields or chemical goggles | N95-rated (or higher) respirator | Full-coverage lab coat |
| Preparing Solutions | Chemical-resistant gloves (e.g., Nitrile) | Chemical goggles or face shield | Required if not in a certified chemical fume hood | Full-coverage lab coat |
| Administering to Cell Cultures | Chemical-resistant gloves (e.g., Nitrile) | Safety glasses | Not generally required if performed in a biosafety cabinet | Lab coat |
| In Vivo Studies | Double gloving recommended | Safety glasses and face shield | As required by institutional animal care protocols | Dedicated lab coat or disposable gown |
Operational and Disposal Plans
Safe Handling Procedures:
-
Engineering Controls: All work with solid this compound and the preparation of concentrated stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Decontamination: All surfaces and equipment should be decontaminated after use. A 70% ethanol solution is typically effective for cleaning, but consult the SDS for specific recommendations.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan:
-
Waste Categorization: All waste materials contaminated with this compound, including gloves, pipette tips, and empty vials, should be treated as hazardous chemical waste.
-
Waste Collection: Collect solid and liquid waste in separate, clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Final Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous waste.
Experimental Workflow for Safe Handling
The following diagram outlines the key decision points and procedural flow for safely managing this compound in a research environment.
Caption: A procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
